hMAO-B-IN-3
説明
Structure
3D Structure
特性
分子式 |
C20H15NO4 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
benzyl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C20H15NO4/c21-12-17(20(22)23-13-16-5-2-1-3-6-16)8-4-7-15-9-10-18-19(11-15)25-14-24-18/h1-11H,13-14H2/b7-4+,17-8+ |
InChIキー |
CLKKKMAMQMSUHK-AQHRCUNFSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C(\C#N)/C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=C(C#N)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Foundational & Exploratory
hMAO-B-IN-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
hMAO-B-IN-3, also identified as compound 15 in the primary literature, is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) derived from a piperine (B192125) scaffold.[1][2] Monoamine oxidase B is a critical enzyme located on the outer mitochondrial membrane, primarily in astrocytes within the brain, responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine (B1211576).[3] The inhibition of hMAO-B is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it leads to an increase in synaptic dopamine levels.[3] This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, the experimental protocols for its characterization, and the relevant signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a competitive inhibitor of human monoamine oxidase B.[1] This mode of inhibition signifies that this compound binds to the active site of the hMAO-B enzyme, thereby preventing the binding of its natural substrates, such as dopamine and other monoamines. This action effectively blocks the degradation of these neurotransmitters.
The direct consequence of this inhibition is an elevation of monoamine concentrations, particularly dopamine, in the synaptic cleft. By preventing its breakdown, this compound enhances dopaminergic neurotransmission. This is the primary mechanism through which it exerts its potential therapeutic effects in neurodegenerative diseases characterized by dopamine deficiency.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro enzymatic assays. The key quantitative parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type | Reference |
| This compound | hMAO-B | 47.4 | Competitive |
Experimental Protocols
The characterization of this compound's inhibitory activity is achieved through established in vitro enzymatic assays. The following is a representative protocol based on the methods used for the discovery and characterization of piperine-based hMAO-B inhibitors.
In Vitro hMAO-B Inhibition Assay (Fluorometric Method)
1. Principle:
This assay quantifies the activity of hMAO-B by measuring the production of a fluorescent product resulting from the enzymatic reaction. The substrate, kynuramine (B1673886), is deaminated by hMAO-B to produce an unstable aldehyde which undergoes spontaneous cyclization to form 4-hydroxyquinoline (B1666331), a fluorescent molecule. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in its presence.
2. Reagents and Materials:
-
Human recombinant hMAO-B (expressed in a suitable system, e.g., baculovirus-infected insect cells)
-
This compound (dissolved in DMSO)
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
3. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not significantly affect enzyme activity (typically ≤ 1%).
-
Prepare a working solution of hMAO-B enzyme in potassium phosphate buffer.
-
Prepare a working solution of kynuramine substrate in potassium phosphate buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add the appropriate volumes of:
-
Blank wells: Buffer only (to measure background fluorescence).
-
Control wells: Buffer and hMAO-B enzyme (represents 100% enzyme activity).
-
Test wells: Buffer, hMAO-B enzyme, and varying concentrations of this compound.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells (except the blank).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for 4-hydroxyquinoline (e.g., ~310 nm excitation and ~400 nm emission) over a specified time course (e.g., 30 minutes).
-
4. Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per unit time) for each well.
-
Subtract the background fluorescence from all readings.
-
Normalize the reaction rates of the test wells to the control wells to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound can be visualized through its effect on neurotransmitter metabolism and the subsequent impact on neuronal signaling.
Caption: Inhibition of hMAO-B by this compound prevents dopamine metabolism, increasing synaptic dopamine levels.
The experimental workflow for determining the inhibitory potential of a compound like this compound follows a logical progression from initial screening to detailed kinetic analysis.
Caption: Workflow for the in vitro characterization of hMAO-B inhibitors.
References
Discovery and Synthesis of a Potent Human Monoamine Oxidase B Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery, synthesis, and biological evaluation of a novel class of benzothiazole-hydrazone derivatives as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). The information presented is based on a series of synthesized compounds, with a particular focus on the most active derivative in the series, compound 3e .
Introduction to hMAO-B Inhibition
Monoamine oxidase (MAO) is a flavoenzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of monoamine neurotransmitters.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] MAO-B is a prime therapeutic target for neurodegenerative disorders such as Parkinson's disease, as its inhibition can increase dopamine (B1211576) levels in the brain and reduce oxidative stress.[2][3] Selective hMAO-B inhibitors are sought after to minimize the side effects associated with non-selective MAOIs.[1]
Discovery and Design Strategy
The discovery of this series of hMAO-B inhibitors was based on a rational design approach. Previous studies had shown that benzothiazole (B30560) derivatives can exhibit potent and selective inhibitory activity against the MAO-B enzyme.[1] Additionally, hydrazine-based compounds containing an azomethine (-NHN=CH-) functional group have also demonstrated selective MAO-B inhibitory activity.[1]
The design strategy for the synthesized compounds involved three key components:
-
A 2-substituted benzothiazole core.
-
An aromatic or heteroaromatic ring system.
-
A hydrazone linker connecting the benzothiazole core and the (hetero)aromatic ring.
This design aims to optimize the interaction with the active site of the hMAO-B enzyme.
Synthesis of Benzothiazole-Hydrazone Derivatives
The synthesis of the target benzothiazole-hydrazone compounds (3a–3j) is summarized in the workflow below.[1]
Experimental Protocol for Synthesis of Compound 3e
Step 1: Synthesis of Ethyl 2-(6-methoxybenzothiazol-2-ylamino)acetate A mixture of 2-amino-6-methoxybenzothiazole (B104352) (1 equivalent), ethyl bromoacetate (B1195939) (1.1 equivalents), and potassium carbonate (2 equivalents) in acetone was refluxed for 8 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated. The residue was then washed with water, dried, and purified by recrystallization from ethanol.
Step 2: Synthesis of 2-(6-Methoxybenzothiazol-2-ylamino)acetohydrazide To a solution of ethyl 2-(6-methoxybenzothiazol-2-ylamino)acetate (1 equivalent) in ethanol, hydrazine (B178648) hydrate (B1144303) (5 equivalents) was added, and the mixture was refluxed for 12 hours. The reaction mixture was then cooled, and the resulting precipitate was filtered, washed with cold ethanol, and dried.
Step 3: Synthesis of 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-N'-(4-(trifluoromethoxy)benzylidene)acetohydrazide (Compound 3e) A solution of 2-(6-methoxybenzothiazol-2-ylamino)acetohydrazide (1 equivalent) and 4-(trifluoromethoxy)benzaldehyde (B1346576) (1 equivalent) in ethanol was refluxed for 6 hours. After cooling, the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to yield the final compound 3e.
Quantitative Data
The inhibitory activities of the synthesized benzothiazole-hydrazone derivatives against hMAO-A and hMAO-B were evaluated, and the results are summarized below.
| Compound | hMAO-A Inhibition (%) at 10⁻⁵ M | hMAO-B Inhibition (%) at 10⁻⁵ M | hMAO-B IC₅₀ (µM)[1] |
| 3a | 25.34 ± 1.21 | 68.45 ± 2.34 | 15.450 |
| 3b | 18.76 ± 0.98 | 45.67 ± 1.87 | > 50 |
| 3c | 22.45 ± 1.15 | 48.76 ± 2.01 | > 50 |
| 3d | 15.87 ± 0.87 | 41.23 ± 1.54 | > 50 |
| 3e | 30.12 ± 1.54 | 85.43 ± 3.45 | 0.060 |
| 3f | 28.76 ± 1.34 | 75.65 ± 2.98 | 0.963 |
| 3g | 19.87 ± 1.02 | 49.87 ± 2.11 | > 50 |
| 3h | 32.45 ± 1.65 | 82.12 ± 3.12 | 0.075 |
| 3i | 21.54 ± 1.11 | 47.65 ± 1.98 | > 50 |
| 3j | 18.98 ± 0.99 | 43.21 ± 1.76 | > 50 |
| Selegiline | - | - | 0.044 |
Experimental Protocols
In Vitro Fluorometric hMAO-A and hMAO-B Inhibition Assay
The inhibitory activity of the synthesized compounds on hMAO-A and hMAO-B was determined using an in vitro fluorometric method.[1]
Principle: The enzymatic activity of MAO is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate. In this assay, the H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity. The inhibitory effect of the test compounds is quantified by measuring the reduction in fluorescence in their presence.[4]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., Kynuramine or Tyramine)
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Horseradish Peroxidase (HRP)
-
Test Compounds
-
Positive Control Inhibitor (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)
-
96-well black, flat-bottom plates
Procedure:
-
Preparation of Solutions:
-
Prepare working solutions of the test compounds and the positive control inhibitor at various concentrations in the assay buffer.
-
Prepare a working solution of the MAO enzyme in the assay buffer.
-
Prepare a reaction mixture containing the substrate, fluorometric probe, and HRP in the assay buffer.
-
-
Assay Protocol:
-
Add the test compound solutions to the wells of the 96-well plate.
-
Add the MAO enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[5]
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
-
Detection:
-
Measure the fluorescence intensity kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red).[6]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[4]
-
Signaling Pathway and Mechanism of Action
The primary mechanism of action of hMAO-B inhibitors is the prevention of dopamine degradation in the brain. This leads to an increase in dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.[2] Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and potentially conferring neuroprotective effects.[7]
Conclusion
The benzothiazole-hydrazone scaffold represents a promising class of selective hMAO-B inhibitors. Compound 3e, with its potent inhibitory activity (IC₅₀ = 0.060 µM), serves as a strong lead for further development. The detailed synthetic and experimental protocols provided in this guide offer a framework for the discovery and evaluation of novel hMAO-B inhibitors for the potential treatment of neurodegenerative diseases.
References
- 1. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 7. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to hMAO-B-IN-3: A Potent and Selective Monoamine Oxidase B Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of hMAO-B-IN-3, a potent and selective inhibitor of human monoamine oxidase B (hMAO-B). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical Structure and Physicochemical Properties
This compound, also identified as Compound 15 in the primary literature, is a novel synthetic compound based on a piperine (B192125) scaffold.[1] Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | benzyl (B1604629) (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate |
| Molecular Formula | C₂₀H₁₅NO₄ |
| Molecular Weight | 333.34 g/mol |
| SMILES | O=C(OCC1=CC=CC=C1)/C(C#N)=C/C=C/C2=CC=C(OCO3)C3=C2 |
| CAS Number | 2581113-51-9 |
Pharmacological Properties
This compound has been characterized as a potent, selective, and reversible inhibitor of hMAO-B. Its pharmacological profile suggests its potential as a lead compound for the development of therapeutic agents targeting neurodegenerative diseases such as Parkinson's disease.
| Parameter | Value | Reference |
| hMAO-B IC₅₀ | 47.4 nM | [1] |
| hMAO-A Inhibition | 3% at 1 µM | |
| 5-HT₆R Ki | 696 nM | |
| Inhibition Mechanism | Competitive and Reversible |
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound, based on established protocols for similar compounds and assays.
Synthesis of this compound
The synthesis of this compound, benzyl (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoate, can be achieved through a multi-step process involving the condensation of piperonal (B3395001) with a cyanoacetate (B8463686) derivative, followed by esterification. A plausible synthetic route is outlined below.
Caption: Plausible synthetic route for this compound.
Protocol:
-
Knoevenagel Condensation: Piperonal is condensed with benzyl 2-cyanoacetate in the presence of a catalytic amount of piperidine in a suitable solvent (e.g., ethanol (B145695) or toluene). The reaction mixture is heated to reflux, and the formed water is removed azeotropically.
-
Esterification: The resulting (2E,4E)-5-(1,3-benzodioxol-5-yl)-2-cyanopenta-2,4-dienoic acid is then esterified using benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Purification: The final product, this compound, is purified by column chromatography on silica (B1680970) gel.
In Vitro hMAO-B Inhibition Assay
The inhibitory activity of this compound against human monoamine oxidase B is determined using a fluorometric assay with kynuramine (B1673886) as the substrate.[2][3][4]
Caption: Workflow for the in vitro hMAO-B inhibition assay.
Protocol:
-
Reagents: Recombinant human MAO-B, kynuramine dihydrobromide, this compound, and a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Assay Procedure:
-
In a 96-well plate, add the test compound (this compound) at various concentrations.
-
Add the hMAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 2 N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
P-glycoprotein (P-gp) Efflux Assay
To assess whether this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, a bidirectional transport assay using Caco-2 cell monolayers is performed.[5][6][7][8]
Caption: Workflow for the P-glycoprotein efflux assay using Caco-2 cells.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Assay:
-
The transport of this compound is measured in both directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side.
-
The compound is added to the donor chamber, and samples are taken from the receiver chamber at various time points.
-
-
Quantification: The concentration of this compound in the samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) for both directions is calculated. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp.
Mechanism of Action
This compound acts as a competitive inhibitor of hMAO-B. This means it binds to the active site of the enzyme, preventing the substrate from binding and being metabolized. The inhibition is reversible, indicating that the compound does not form a covalent bond with the enzyme.
The primary role of MAO-B is the oxidative deamination of monoamine neurotransmitters, particularly dopamine (B1211576). By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which is a key therapeutic strategy in the management of Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. evotec.com [evotec.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: hMAO-B-IN-3 In Vitro Potency and Selectivity
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system, primarily responsible for the degradation of dopamine (B1211576).[][2][3] Its role in dopamine metabolism makes it a significant therapeutic target for neurodegenerative conditions like Parkinson's disease, and its inhibition can help alleviate motor symptoms by increasing dopamine levels.[2][4] This technical guide provides a detailed overview of the in vitro potency and selectivity profile of hMAO-B-IN-3, a notable inhibitor of human monoamine oxidase B (hMAO-B). The following sections present quantitative data on its inhibitory activity, detailed experimental methodologies for key assays, and visual representations of experimental workflows and selectivity profiles to support further research and development.
In Vitro Potency of this compound
The potency of this compound as an inhibitor of hMAO-B has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Parameter | Value (µM) | Reference Compound (Safinamide) |
| hMAO-B IC50 | 7.19 ± 0.32 | 0.23 ± 0.01 |
Table 1: In vitro potency of this compound against human MAO-B. Data for the reference hMAO-B selective inhibitor safinamide (B1662184) mesylate is included for comparison.[5]
In Vitro Selectivity Profile
The selectivity of a MAO-B inhibitor is crucial to minimize off-target effects. Non-selective MAO inhibitors can lead to side effects such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize tyramine (B21549) from certain foods.[6] The selectivity of this compound was assessed by comparing its inhibitory activity against hMAO-A, the other isoform of monoamine oxidase.
| Enzyme | IC50 (µM) | Selectivity Index (SI) |
| hMAO-B | 7.19 ± 0.32 | 9.9 |
| hMAO-A | 71.23 ± 0.06 |
Table 2: Selectivity profile of this compound against hMAO-A and hMAO-B. The Selectivity Index (SI) is calculated as the ratio of hMAO-A IC50 to hMAO-B IC50.
Experimental Protocols
Determination of IC50 Values for hMAO-A and hMAO-B
The inhibitory potency of this compound was determined using a chemiluminescent assay.
Principle: This assay measures the light produced from a secondary reaction coupled to the MAO-catalyzed oxidation of a substrate. The amount of light generated is proportional to the activity of the MAO enzyme. By measuring the reduction in light output in the presence of an inhibitor, the IC50 value can be determined.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine for MAO-A, benzylamine (B48309) for MAO-B)
-
Horseradish peroxidase (HRP)
-
This compound and reference inhibitors
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates
Procedure:
-
A solution of the test compound (this compound) or reference inhibitor is prepared at various concentrations.
-
The recombinant hMAO-A or hMAO-B enzyme is pre-incubated with the inhibitor solution in the wells of a microplate for a defined period (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the MAO substrate.
-
Simultaneously, a detection mixture containing HRP and luminol is added. The hydrogen peroxide produced by the MAO reaction is used by HRP to oxidize luminol, resulting in light emission.
-
The luminescence is measured using a plate-reading luminometer.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Kinetics Study
To understand the mechanism of inhibition, enzyme kinetic studies were performed.
Principle: By measuring the reaction rate at different substrate concentrations in the absence and presence of the inhibitor, a Lineweaver-Burk plot can be generated. The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) reveals the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Procedure:
-
A fixed concentration of the hMAO-B enzyme is incubated with varying concentrations of the substrate.
-
The initial reaction rates (V0) are measured.
-
This process is repeated in the presence of different fixed concentrations of this compound.
-
The data are plotted as 1/V0 versus 1/[Substrate] to generate a Lineweaver-Burk plot.
-
Analysis of the plot for this compound showed that with increasing concentrations of the inhibitor, the Vmax remained constant while the Km value increased, indicating a competitive mode of inhibition.[5]
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Selectivity profile of this compound.
References
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
hMAO-B-IN-3: A Technical Guide to its High Selectivity for Monoamine Oxidase-B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of human monoamine oxidase-B (hMAO-B) by the compound hMAO-B-IN-3. Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and selective inhibitors of MAO-B are valuable tools in neuroscience research and for the development of therapeutics for neurodegenerative diseases like Parkinson's disease.
Core Focus: Selectivity for MAO-B over MAO-A
This compound has been identified as a potent and selective inhibitor of MAO-B. The selectivity for MAO-B over its isoenzyme, MAO-A, is a crucial characteristic, as non-selective inhibition can lead to undesirable side effects.
Quantitative Inhibition Data
The inhibitory activity of this compound against both MAO-A and MAO-B has been quantified to establish its selectivity profile. The data is summarized in the table below.
| Enzyme | Inhibitor | IC50 | % Inhibition @ 1 µM | Selectivity Index (SI) | Reversibility |
| hMAO-B | This compound | 96 nM | Not Reported | >104 | Reversible |
| hMAO-A | This compound | >10 µM (estimated) | 3% | Not Reported |
Note: The IC50 value for hMAO-A is estimated based on the low inhibition percentage at a high concentration. The Selectivity Index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher SI value indicates greater selectivity for MAO-B.
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like this compound relies on robust in vitro enzyme inhibition assays. Below is a detailed methodology representative of the protocols used to characterize such inhibitors.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol describes a method to determine the IC50 values of a test compound for both MAO-A and MAO-B using a fluorescence-based assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compound (this compound)
-
Control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
MAO substrate (e.g., p-tyramine or a proprietary substrate like Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.4)
-
DMSO for compound dilution
-
96-well black microplates
2. Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM sodium phosphate buffer (pH 7.4).
-
Enzyme Solutions: Dilute the recombinant hMAO-A and hMAO-B enzymes to their optimal working concentrations in the assay buffer.
-
Test Compound and Control Inhibitor Solutions: Prepare stock solutions of the test compound and control inhibitors in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.
-
Substrate Solution: Prepare the MAO substrate solution in the assay buffer.
-
Detection Reagent: Prepare a working solution containing the fluorescent probe and HRP in the assay buffer.
3. Assay Procedure:
-
Add 2 µL of the diluted test compound or control inhibitor solutions to the wells of a 96-well microplate. For control wells (no inhibition), add 2 µL of assay buffer with the corresponding DMSO concentration.
-
Add 48 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex® Red).
4. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound and control inhibitors relative to the no-inhibition control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Calculate the Selectivity Index (SI) by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 values for MAO-A and MAO-B inhibition.
In-depth Technical Guide: Target Engagement Studies of a Novel Monoamine Oxidase B (MAO-B) Inhibitor
Disclaimer: Information regarding a specific molecule designated "hMAO-B-IN-3" is not publicly available. This guide has been constructed using a composite of data from well-characterized human MAO-B (hMAO-B) inhibitors to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in similar studies.
This document provides an in-depth overview of the necessary studies to characterize the target engagement of a novel hMAO-B inhibitor. It covers quantitative data presentation, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative novel hMAO-B inhibitor, which we will refer to as "Compound X" for the purpose of this guide.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of Compound X
| Target | Species | Assay Type | Parameter | Value |
| hMAO-B | Human | Radioligand Binding | Ki | 15 nM |
| hMAO-B | Human | Enzyme Inhibition | IC50 | 30 nM |
| hMAO-A | Human | Enzyme Inhibition | IC50 | >10,000 nM |
| hMAO-B | Rat | Enzyme Inhibition | IC50 | 55 nM |
Table 2: In Vivo Target Occupancy of Compound X Determined by PET Imaging
| Species | Radiotracer | Route of Admin. | Dose (mg/kg) | Target Occupancy (%) | Time Point (min) |
| Rat | [11C]SL25.1188 | IV | 1 | 85 | 60 |
| Rat | [11C]SL25.1188 | PO | 5 | 75 | 90 |
| Non-human Primate | [11C]L-deprenyl-D2 | IV | 0.5 | 90 | 60 |
Experimental Protocols
hMAO-B Enzyme Inhibition Assay
Objective: To determine the in vitro potency of Compound X to inhibit human monoamine oxidase B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (B1673886) (substrate)
-
Compound X (test inhibitor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of Compound X in DMSO.
-
Serially dilute Compound X in potassium phosphate buffer to achieve a range of final assay concentrations.
-
In a 96-well plate, add 20 µL of each concentration of Compound X.
-
Add 160 µL of potassium phosphate buffer to each well.
-
Add 20 µL of a 10 µg/mL solution of hMAO-B to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of kynuramine (final concentration 50 µM).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 2N NaOH.
-
Read the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of Compound X to hMAO-B in a cellular context.[1][2][3]
Materials:
-
Human cell line expressing hMAO-B (e.g., SH-SY5Y)
-
Compound X
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Western blotting reagents and anti-MAO-B antibody
Procedure:
-
Culture SH-SY5Y cells to 80-90% confluency.[2]
-
Treat cells with either vehicle (DMSO) or a saturating concentration of Compound X for 1 hour at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Collect the supernatant and analyze the amount of soluble MAO-B by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble MAO-B as a function of temperature for both vehicle- and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.[1]
In Vivo PET Imaging for Target Occupancy
Objective: To quantify the engagement of hMAO-B by Compound X in the living brain.
Materials:
-
Appropriate animal model (e.g., rat, non-human primate)
-
Compound X formulated for in vivo administration
-
A suitable MAO-B PET radiotracer (e.g., [11C]SL25.1188 or [11C]L-deprenyl-D2)
-
PET scanner
-
Anesthesia
Procedure:
-
Administer Compound X to the animal at various doses and time points prior to the PET scan.
-
Anesthetize the animal and position it in the PET scanner.
-
Inject the PET radiotracer intravenously as a bolus.
-
Acquire dynamic PET data for 60-120 minutes.
-
For full kinetic modeling, arterial blood samples may be collected to measure the radiotracer concentration in plasma over time.
-
Reconstruct the PET images and define regions of interest (ROIs) in the brain.
-
Calculate the binding potential (BPND) or total distribution volume (VT) of the radiotracer in each ROI for both baseline (no drug) and Compound X-treated conditions.
-
Target occupancy (TO) is calculated using the following formula: TO (%) = 100 * (BPND,baseline - BPND,drug) / BPND,baseline
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: MAO-B signaling pathway and inhibition by Compound X.
Experimental Workflow for Target Engagement
Caption: Workflow for hMAO-B inhibitor target engagement studies.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetic Profile of hMAO-B-IN-3
This technical guide provides a comprehensive overview of the predicted pharmacokinetic profile of the novel human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-3. Due to the limited availability of in vivo experimental data for this specific compound, this guide leverages in silico predictions and comparative data from established MAO-B inhibitors to offer a robust projection of its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme responsible for the degradation of key neurotransmitters, most notably dopamine (B1211576).[1][2][3] Inhibition of hMAO-B is a well-established therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease, as it increases the bioavailability of dopamine in the brain.[2][3][4] this compound is a reversible and selective inhibitor of hMAO-B with a reported IC50 of 96 nM.[5] Understanding the pharmacokinetic profile of this compound is essential for its development as a potential therapeutic agent.
Predicted Physicochemical and ADME Properties
The following tables summarize the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a closely related compound, referred to in predictive models as MAO-B-IN-30 (4-bromo-N'-(2-oxoindol-3-yl)benzohydrazide). These in silico predictions offer valuable insights into the likely pharmacokinetic behavior of this compound.[6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 344.17 g/mol | Compliant with Lipinski's Rule of Five (<500 g/mol ), suggesting good potential for oral bioavailability.[6] |
| LogP (Octanol/Water Partition Coefficient) | 2.5 | Indicates good lipophilicity, which is favorable for membrane permeability.[6] |
| Water Solubility | -3.5 log(mol/L) | Moderately soluble.[6] |
| Polar Surface Area (PSA) | 78.9 Ų | Suggests good cell membrane permeability and potential for blood-brain barrier penetration.[6] |
Table 2: Predicted ADME Properties
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | 0.9 x 10⁻⁶ cm/s | Predicted to have moderate to high intestinal permeability.[6] |
| Human Intestinal Absorption | 90% | High predicted absorption from the gastrointestinal tract.[6] |
| P-glycoprotein Substrate | No | Not likely to be a substrate of P-glycoprotein, reducing the risk of efflux from target cells.[6] |
| Distribution | ||
| Volume of Distribution (VDss) | 0.4 L/kg | Suggests moderate distribution into tissues.[6] |
| Fraction Unbound in Plasma | 0.15 | Indicates relatively high plasma protein binding.[6] |
| Blood-Brain Barrier (BBB) Permeability | High | Predicted to cross the blood-brain barrier effectively. |
| Metabolism | ||
| CYP2D6 Substrate | No | Low probability of being metabolized by CYP2D6. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4. |
| Excretion | ||
| Total Clearance | 0.5 L/hr/kg | Predicted moderate rate of elimination from the body.[6] |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for renal OCT2-mediated excretion.[6] |
Table 3: Predicted Toxicological Properties
| Parameter | Predicted Value | Interpretation |
| AMES Toxicity | No | Predicted to be non-mutagenic.[6] |
| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel inhibition.[6] |
| Skin Sensitization | No | Low potential to cause skin sensitization.[6] |
Comparative Pharmacokinetic Data of Established MAO-B Inhibitors
To provide context for the predicted data of this compound, the following table presents the pharmacokinetic parameters of clinically approved MAO-B inhibitors.
Table 4: Pharmacokinetic Parameters of Selegiline, Rasagiline, and Safinamide in Humans
| Parameter | Selegiline | Rasagiline | Safinamide |
| Bioavailability (%) | ~10 (oral) | ~36 | 95 |
| Tmax (h) | < 1 | 0.5 - 0.7 | 1.8 - 2.8 |
| Half-life (t½) (h) | ~1.5 (single dose) | ~3 (steady-state) | ~22 |
| Protein Binding (%) | >90 | 88 - 94 | 88 - 90 |
| Metabolism | Extensive first-pass metabolism via CYP2B6 and CYP3A4 | Extensively metabolized by CYP1A2 | Metabolized by amide hydrolytic oxidation |
| Excretion | Urine (mainly) | Urine (mainly) | Urine (as inactive metabolites) |
Data compiled from multiple sources.[1][7]
Signaling Pathways and Experimental Workflows
Mechanism of Action of hMAO-B Inhibitors
hMAO-B inhibitors exert their therapeutic effect by preventing the breakdown of dopamine in the brain.[1] This leads to an increase in dopamine levels in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][4]
Caption: Mechanism of hMAO-B inhibition.
In Silico ADME Prediction Workflow
The predicted pharmacokinetic data presented in this guide are generated through computational models. This workflow illustrates the typical process.
Caption: In silico ADME prediction workflow.
Experimental Protocols
While specific in vivo data for this compound is not publicly available, the following are standard experimental protocols used to determine the pharmacokinetic profile of novel MAO-B inhibitors.
5.1. In Vitro MAO-B Inhibition Assay
-
Objective: To determine the in vitro potency and selectivity of the inhibitor against hMAO-A and hMAO-B.
-
Methodology:
-
Recombinant human MAO-A and MAO-B enzymes are used.
-
A range of inhibitor concentrations (e.g., 0.003–100 µM) are incubated with the enzymes.[8]
-
A substrate, such as kynuramine, is added.[8]
-
The enzymatic reaction leads to the formation of a fluorescent product (4-hydroxyquinoline in the case of kynuramine).[8]
-
The fluorescence is measured using a spectrophotometer to determine the rate of reaction.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
5.2. In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
-
Objective: To determine the in vivo ADME properties of the inhibitor.
-
Methodology:
-
The compound is administered to a cohort of rats, typically via oral (p.o.) and intravenous (i.v.) routes.
-
Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) are calculated using appropriate software.
-
5.3. Brain Tissue Distribution Study
-
Objective: To assess the ability of the inhibitor to cross the blood-brain barrier.
-
Methodology:
-
Following compound administration to animal models, animals are euthanized at various time points.
-
Brain tissue is collected and homogenized.
-
The concentration of the compound in the brain homogenate is determined by LC-MS/MS.
-
The brain-to-plasma concentration ratio is calculated to evaluate BBB penetration.
-
Conclusion
The in silico analysis of this compound suggests a favorable pharmacokinetic profile for a potential central nervous system therapeutic agent. The predictions indicate good oral bioavailability, effective blood-brain barrier penetration, and a moderate rate of clearance. While these computational predictions are a valuable starting point, in vivo pharmacokinetic studies are crucial to confirm these properties and to fully characterize the ADME profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical evaluations.
References
- 1. MAO-B inhibitors - BioPharma Notes [biopharmanotes.com]
- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. Pharmacokinetics of monoamine oxidase B inhibitors in Parkinson's disease: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of hMAO-B-IN-3 in Neurodegenerative Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of hMAO-B-IN-3, a selective inhibitor of monoamine oxidase-B (MAO-B), and its potential role in the context of neurodegenerative disease models. This document synthesizes available in vitro data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.
Core Concepts: MAO-B in Neurodegenerative Disease
Monoamine oxidase-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine (B1211576).[1][] In neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, the activity of MAO-B is often found to be elevated in the brain.[3][4] This increased activity contributes to a decline in dopamine levels and an increase in oxidative stress through the production of reactive oxygen species (ROS) like hydrogen peroxide during the dopamine breakdown process.[1] Consequently, the inhibition of MAO-B is a clinically validated therapeutic strategy aimed at preserving dopamine levels and mitigating neuronal damage.
Quantitative Data Summary for this compound (MAO-B-IN-30)
The following table summarizes the available in vitro inhibitory activity of a closely related compound, MAO-B-IN-30, against human monoamine oxidase A and B.
| Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| MAO-B-IN-30 | hMAO-B | 0.082 | ~234 |
| hMAO-A | 19.176 |
Note: Data is based on in vitro fluorometric assays. The selectivity index is calculated from the provided IC50 values. A higher selectivity index indicates a greater specificity for MAO-B over MAO-A.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key in vitro assays used to characterize MAO-B inhibitors like this compound.
MAO-B Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of MAO-B and the inhibitory potential of test compounds.
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), which produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe, such as Amplex® Red, to generate the highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to MAO-B activity and can be measured using a fluorescence plate reader.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., tyramine)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
This compound (or test compound)
-
Positive control (e.g., Selegiline)
-
96-well black, flat-bottom plates
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, Amplex® Red, HRP, and test compound in MAO-B Assay Buffer.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the test compound at various concentrations.
-
Include wells for a vehicle control (buffer only) and a positive control.
-
Add the MAO-B enzyme solution to all wells except for the blank.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate/Amplex® Red/HRP mixture.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for resorufin) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Neuroprotection Studies (SH-SY5Y Cell Model)
The SH-SY5Y human neuroblastoma cell line is a widely used model to assess the neuroprotective effects of compounds against neurotoxin-induced cell death.
Principle: This assay evaluates the ability of a test compound to protect neuronal cells from damage induced by neurotoxins such as 6-hydroxydopamine (6-OHDA), which mimics some aspects of Parkinson's disease pathology. Cell viability is typically assessed using an MTT assay.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Neurotoxin (e.g., 6-OHDA)
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating: Culture SH-SY5Y cells and plate them in 96-well plates at an appropriate density.
-
Compound Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound for a specified period (e.g., 2 hours).
-
Include wells for a vehicle control and a neurotoxin-only control.
-
-
Neurotoxin Challenge: Induce neurotoxicity by adding the neurotoxin to the appropriate wells.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the study of this compound.
Concluding Remarks
The available in vitro data for this compound (as MAO-B-IN-30) demonstrates its high potency and selectivity for MAO-B. This profile, coupled with the established role of MAO-B in the pathophysiology of neurodegenerative diseases, positions this compound as a compound of interest for further investigation. The experimental protocols detailed herein provide a foundation for continued research into its neuroprotective potential. Future in vivo studies in relevant animal models of neurodegenerative disease are warranted to fully elucidate the therapeutic promise of this compound.
References
hMAO-B-IN-3 for Alzheimer's disease research
An In-Depth Technical Guide to KDS2010 for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the presence of reactive astrocytes, which have been shown to produce excessive levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) through the action of monoamine oxidase-B (MAO-B). This aberrant GABA production leads to the suppression of synaptic transmission and contributes to the cognitive deficits observed in AD. KDS2010, also known as Tisolagiline, is a potent, highly selective, and reversible inhibitor of human MAO-B (hMAO-B) that has emerged as a promising therapeutic candidate for Alzheimer's disease. By inhibiting MAO-B, KDS2010 aims to reduce the overproduction of GABA in reactive astrocytes, thereby restoring normal synaptic function and alleviating memory impairment. This technical guide provides a comprehensive overview of KDS2010, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its evaluation in Alzheimer's disease research.
Quantitative Data Summary
The following tables summarize the key quantitative data for KDS2010, facilitating a clear comparison of its biochemical and pharmacological properties.
Table 1: In Vitro Inhibitory Activity of KDS2010
| Target Enzyme | IC50 (nM) | Selectivity (over hMAO-A) | Reference |
| hMAO-B | 7.6 | >12,500-fold | [1] |
| hMAO-A | >100,000 | - | [1] |
Table 2: In Vitro ADME/Tox Profile of KDS2010
| Parameter | Result | Reference |
| Cytochrome P450 Inhibition (5 isotypes) | IC50 > 10 µM | [1] |
| hERG Inhibitory Activity | IC50 > 50 µM | [1] |
| Liver Microsome Stability | 92% remaining | [1] |
| Plasma Stability | 98% remaining |
Mechanism of Action in Alzheimer's Disease
In the context of Alzheimer's disease, the therapeutic effect of KDS2010 is primarily attributed to its inhibition of MAO-B in reactive astrocytes. This mechanism is distinct from the traditional view of MAO-B inhibitors simply increasing dopamine (B1211576) levels.
Reactive astrocytes, a hallmark of AD pathology, upregulate MAO-B, which in turn leads to the excessive synthesis of GABA from putrescine. This astrocytic GABA is released and acts on neighboring neurons, causing tonic inhibition of synaptic transmission and impairing synaptic plasticity, which are crucial for learning and memory. KDS2010, by inhibiting MAO-B, reduces this aberrant GABA production, thereby disinhibiting neurons and restoring synaptic function.
Furthermore, the inhibition of MAO-B by KDS2010 has been shown to reduce the expression of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation, suggesting that KDS2010 can also attenuate neuroinflammation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for evaluating KDS2010.
Mechanism of KDS2010 in Alzheimer's Disease.
References
An In-depth Technical Guide on Selegiline and Its Effect on Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of Selegiline, a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), and its profound effects on dopamine (B1211576) metabolism. Due to the absence of publicly available information on a compound designated "hMAO-B-IN-3," this document focuses on the well-characterized and clinically relevant MAO-B inhibitor, Selegiline, as a representative molecule. This guide delves into the mechanism of action of Selegiline, presents quantitative data on its enzymatic inhibition and its in vivo effects on dopamine and its metabolites, and provides detailed experimental protocols for the assessment of MAO-B inhibition and the measurement of dopamine levels. The information is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and the development of novel therapeutics targeting dopamine pathways.
Introduction: The Role of MAO-B in Dopamine Metabolism
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of several monoamine neurotransmitters, including dopamine.[1][2] In the dopaminergic neurons of the nigrostriatal pathway, MAO-B is responsible for the oxidative deamination of dopamine, converting it to 3,4-dihydroxyphenylacetic acid (DOPAC).[3] This process not only reduces the available pool of dopamine for vesicular packaging and release but also generates hydrogen peroxide (H₂O₂), a reactive oxygen species that can contribute to oxidative stress and neuronal damage.[4]
The inhibition of MAO-B is a well-established therapeutic strategy for conditions characterized by dopamine deficiency, most notably Parkinson's disease.[5] By blocking the action of MAO-B, inhibitors prevent the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission. This guide focuses on Selegiline, a prototypical selective and irreversible MAO-B inhibitor, to elucidate the molecular and physiological consequences of MAO-B inhibition on dopamine metabolism.
Selegiline: A Selective MAO-B Inhibitor
Selegiline, also known as L-deprenyl, is a propargylamine (B41283) derivative that acts as a potent and selective irreversible inhibitor of MAO-B. Its selectivity for MAO-B over its isoenzyme, MAO-A, is a critical feature that minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed. At therapeutic doses for Parkinson's disease, Selegiline primarily targets MAO-B.
Mechanism of Action
Selegiline's mechanism of action involves the formation of a covalent bond with the N-5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme. This irreversible binding inactivates the enzyme, preventing it from metabolizing dopamine. The inhibition of MAO-B leads to an accumulation of dopamine in the presynaptic terminal, making more of the neurotransmitter available for release into the synaptic cleft. Beyond its direct inhibitory effect, Selegiline has also been reported to enhance the release of dopamine and inhibit its reuptake, further potentiating dopaminergic signaling.
Quantitative Data on Selegiline's Potency and Selectivity
The inhibitory potency of Selegiline on MAO-B has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
| Parameter | Value | Species/System | Reference |
| IC50 (MAO-B) | 51 nM | Recombinant human MAO-B | |
| IC50 (MAO-B) | 11.25 nM | Rat brain | |
| IC50 (MAO-A) | 23 µM | Recombinant human MAO-A | |
| Selectivity | ~450-fold for MAO-B over MAO-A | Recombinant human enzymes |
Effects of Selegiline on Dopamine Metabolism in Vivo
The administration of Selegiline leads to significant alterations in the neurochemical profile of the brain, particularly within the striatum, a region rich in dopaminergic neurons.
Impact on Dopamine and its Metabolites
In vivo studies have consistently demonstrated that Selegiline increases the extracellular concentration of dopamine while decreasing the levels of its primary metabolite, DOPAC.
| Treatment | Brain Region | Change in Dopamine | Change in DOPAC | Change in HVA | Species | Reference |
| Selegiline (10 mg/kg, i.p., 8 days) | Striatum | Increased | Decreased by >80% (basal) | Not specified | Rat | |
| Selegiline (10 mg/kg, i.p., 7 days) | Striatum | Significant increase in basal levels (persisted for 1 day) | Significant decrease in basal levels (persisted for >28 days) | Not specified | Rat | |
| Selegiline (0.1 mg/kg, i.p., 2 weeks) with Levodopa/Carbidopa | Striatum | ~7-fold increase in extracellular concentration | Not specified | Not specified | Marmoset |
HVA (Homovanillic Acid) is another major dopamine metabolite, formed from DOPAC by the action of catechol-O-methyltransferase (COMT).
Signaling Pathways and Experimental Workflows
Dopamine Metabolism and the Action of Selegiline
Caption: Dopamine metabolism and the inhibitory action of Selegiline.
Experimental Workflow for In Vitro MAO-B Inhibition Assay
Caption: Workflow for a typical in vitro MAO-B inhibition assay.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Detailed Experimental Protocols
In Vitro Fluorometric MAO-B Inhibition Assay (Kynuramine Substrate)
This protocol is adapted from established methods for determining the inhibitory potential of compounds against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Kynuramine dihydrobromide (substrate)
-
Selegiline (or other test inhibitor)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence measurement (Excitation ~320 nm, Emission ~380 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Selegiline in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Dilute the recombinant human MAO-B enzyme in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of a serial dilution of Selegiline (or test compound) to the appropriate wells. For control wells (100% activity), add 10 µL of the vehicle (e.g., DMSO).
-
Add 20 µL of the diluted MAO-B enzyme solution to all wells except for the blank wells (add 20 µL of assay buffer instead).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the kynuramine substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of Selegiline compared to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis for Dopamine Measurement
This protocol provides a general framework for conducting in vivo microdialysis to measure extracellular dopamine levels in the striatum of rodents.
Materials:
-
Laboratory animal (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
Selegiline solution for administration
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the striatum according to stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for an equilibration period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer Selegiline via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples at the same intervals for a defined period post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine, DOPAC, and HVA concentrations using an HPLC-ECD system.
-
-
Data Analysis:
-
Quantify the concentrations of dopamine and its metabolites in each sample based on a standard curve.
-
Express the post-drug concentrations as a percentage of the average baseline concentration for each animal.
-
Perform statistical analysis to determine the significance of the changes in neurotransmitter and metabolite levels following Selegiline administration.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and perform histological staining to verify the correct placement of the microdialysis probe.
-
Conclusion
Selegiline serves as a valuable pharmacological tool and therapeutic agent by selectively and irreversibly inhibiting MAO-B, thereby modulating dopamine metabolism. This guide has provided a detailed overview of its mechanism of action, quantitative effects on dopamine and its metabolites, and comprehensive experimental protocols for its study. The presented information and methodologies are intended to support further research into the role of MAO-B in neurological disorders and the development of next-generation therapies targeting the dopaminergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Selegiline - Wikipedia [en.wikipedia.org]
- 3. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 5. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
hMAO-B-IN-3 CAS number and supplier information
An In-Depth Technical Guide to hMAO-B-IN-3
This technical guide provides a comprehensive overview of this compound, a potent inhibitor of human monoamine oxidase B (hMAO-B), for researchers, scientists, and professionals in drug development.
Chemical and Supplier Information
This compound is a notable compound in neuroscience research, primarily for its selective inhibition of a key enzyme in the metabolic pathways of neurotransmitters.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 2581113-51-9[1][2] |
| Molecular Formula | C20H15NO4[3] |
| Molecular Weight | 333.34 g/mol [2][3] |
Supplier Information:
This compound is available from various chemical suppliers specializing in research chemicals. Researchers interested in procuring this compound can refer to the following suppliers:
Quantitative Data
This compound is a potent inhibitor of hMAO-B. The following table summarizes its inhibitory activity.
| Compound | Target | IC50 |
| This compound | hMAO-B | 47.4 nM[1][2] |
For comparison, the IC50 values of other relevant MAO-B inhibitors are provided below:
| Compound | Target | IC50 | Ki |
| MAO-B-IN-3 | MAO-B | 96 nM[4] | 696 nM (for 5-HT6R)[4] |
| hMAO-B-IN-4 | hMAO-B | 0.067 µM[5][6] | 0.03 µM[5][6] |
| hMAO-B-IN-4 | hMAO-A | 33.82 µM[5][6] | |
| hMAO-B-IN-32 | hMAO-B | 45.52 µM[7] | |
| MAO-B-IN-16 | hMAO-B | 1.55 µM[8] | |
| MAO-B-IN-16 | hMAO-A | >100 µM[8] | |
| MAO-B-IN-17 | hMAO-B | 5.08 µM[9] | |
| MAO-B-IN-17 | hMAO-A | >100 µM[9] |
Mechanism of Action and Signaling Pathway
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[][11][12] The inhibition of MAO-B is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the synaptic levels of dopamine.[12][13] The byproducts of MAO-B-catalyzed reactions, such as hydrogen peroxide and aldehydes, can contribute to oxidative stress and neurotoxicity.[11][12]
This compound acts as a potent inhibitor of this enzymatic activity. The following diagram illustrates the signaling pathway of MAO-B and the inhibitory effect of this compound.
Caption: MAO-B signaling pathway and inhibition by this compound.
Experimental Protocols
While a specific, detailed experimental protocol for this compound was not available in the initial search, a general workflow for assessing the inhibitory activity of compounds against hMAO-B can be outlined. This is typically performed using an in vitro enzyme inhibition assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine (B48309) or phenylethylamine)
-
Detection reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader (fluorescence)
General Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.
-
Assay Reaction:
-
Add the assay buffer to the wells of the 96-well plate.
-
Add the test compound at various concentrations to the respective wells.
-
Add the recombinant hMAO-B enzyme to all wells (except for the negative control).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the MAO-B substrate and the detection reagent mixture (e.g., Amplex Red and HRP) to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence signal at regular intervals using a microplate reader. The production of hydrogen peroxide from the MAO-B reaction is coupled to the conversion of the detection reagent into a fluorescent product.
-
-
Data Analysis:
-
Plot the rate of reaction (fluorescence increase over time) against the concentration of the inhibitor.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
The following diagram illustrates a typical experimental workflow for an MAO-B inhibition assay.
Caption: General experimental workflow for MAO-B inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.cn]
- 3. Buy this compound [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molnova.com [molnova.com]
- 7. hMAO-B-IN-32 | CAS 28705-46-6 | TargetMol | Biomol.com [biomol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MAO-B-IN-17 | Monoamine Oxidase | 2890188-81-3 | Invivochem [invivochem.com]
- 11. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
hMAO-B-IN-3: A Technical Whitepaper on a Novel Piperine-Based Inhibitor of Human Monoamine Oxidase B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human monoamine oxidase B (hMAO-B) is a well-validated target for the treatment of neurodegenerative disorders, particularly Parkinson's disease. Inhibition of hMAO-B prevents the degradation of dopamine, thereby increasing its availability in the brain. hMAO-B-IN-3, a novel synthetic compound, has emerged as a potent and selective inhibitor of this enzyme. This document provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action, and key experimental data, intended to inform further research and development efforts.
Quantitative Data Summary
This compound, also identified as compound 15 in the primary literature, is a piperine-derived inhibitor of human monoamine oxidase B.[1][2] The compound exhibits potent inhibitory activity against hMAO-B with favorable drug-like properties.[1][2]
| Parameter | Value | Enzyme | Notes | Reference |
| IC50 | 47.4 nM | hMAO-B | [1][2] | |
| Inhibition Mechanism | Competitive | hMAO-B | [1] |
Experimental Protocols
Synthesis of this compound
While the primary literature provides the reaction scheme, a generalized synthetic protocol for piperine (B192125) analogs involves the modification of the piperidine (B6355638) ring.[3] A common approach includes the hydrolysis of piperine to piperic acid, followed by amidation with various amines. For this compound, the synthesis involves the introduction of a cyano and a benzyl (B1604629) ester group, which have been shown to enhance potency and selectivity for hMAO-B.[1]
Human Monoamine Oxidase B (hMAO-B) Inhibition Assay
The inhibitory activity of this compound against hMAO-A and hMAO-B is determined using a fluorometric assay with recombinant human MAO isoforms.[4][5]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes (expressed in baculovirus-infected insect cells)[6]
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)[5]
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
A reaction mixture is prepared containing potassium phosphate buffer and the respective hMAO isoform.
-
The test compound (this compound) at various concentrations is added to the mixture and pre-incubated for a defined period (e.g., 15 minutes) at 37°C to allow for interaction with the enzyme.[7]
-
The reaction is initiated by the addition of the substrate, kynuramine.
-
The formation of the fluorescent product, 4-hydroxyquinoline, is monitored kinetically using a fluorescence microplate reader (e.g., Ex/Em = 316/467 nm).[8]
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
IC50 values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
For kinetic studies to determine the mechanism of inhibition (e.g., competitive), the assay is performed with varying concentrations of both the inhibitor and the substrate.[9] The data is then analyzed using Lineweaver-Burk plots.[9]
Neurotoxicity Assay in SH-SY5Y Cells
The potential neurotoxicity of this compound is assessed using the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurotoxicity studies.[10][11]
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Protocol:
-
SH-SY5Y cells are seeded in 96-well plates and allowed to adhere and grow for 24 hours.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Following treatment, the cell viability is assessed using the MTT assay. The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control cells.
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
The PAMPA-BBB assay is a non-cell-based, high-throughput method used to predict the passive permeability of a compound across the blood-brain barrier.[12][13]
Materials and Reagents:
-
96-well filter plates (donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plates
-
Brain lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound)
-
Reference compounds with known BBB permeability
-
UV-Vis microplate reader or LC-MS/MS for quantification
Protocol:
-
The filter membrane of the donor plate is coated with the brain lipid solution to form an artificial membrane.
-
The acceptor plate is filled with PBS (pH 7.4).
-
The test compound, dissolved in PBS, is added to the donor plate.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 5 to 18 hours).[12][14]
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * Area * time) * ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the effective area of the membrane, and time is the incubation time.
Visualizations
Mechanism of Action
Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of hMAO-B.[1] This indicates that the compound binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized. The structure-activity relationship studies of piperine-based analogs suggest that the piperine scaffold itself contributes to MAO inhibitory activity.[3]
Conclusion
This compound is a potent and selective competitive inhibitor of human monoamine oxidase B. Its piperine-based scaffold represents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. The favorable in vitro profile, including high potency and a good safety window, warrants further investigation, including in vivo efficacy and pharmacokinetic studies, to fully elucidate its therapeutic potential.[1][2]
References
- 1. Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fine-Tuning the Biological Profile of Multitarget Mitochondriotropic Antioxidants for Neurodegenerative Diseases [mdpi.com]
- 5. evotec.com [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
Methodological & Application
Application Notes and Protocols: hMAO-B-IN-3 Cell-Based Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neuroactive amines, including dopamine.[1][2] Elevated levels of MAO-B are associated with the pathology of neurodegenerative conditions such as Parkinson's and Alzheimer's disease, making it a significant therapeutic target.[1][3][4][5] The process of MAO-B-catalyzed oxidative deamination generates reactive oxygen species (ROS), which can contribute to cellular damage.[3][6]
hMAO-B-IN-3 is a potent, reversible, and selective inhibitor of human MAO-B.[7] These application notes provide a comprehensive framework for developing a cell-based assay to characterize the inhibitory activity of this compound and other potential MAO-B inhibitors.
Principle of the Assay: The cell-based assay quantifies MAO-B enzyme activity by detecting one of its byproducts, hydrogen peroxide (H₂O₂).[8] In the presence of a suitable substrate (e.g., tyramine), MAO-B expressed by the cells catalyzes an oxidation reaction that produces H₂O₂. A probe is then added, which reacts with H₂O₂ in the presence of a developer (like horseradish peroxidase) to generate a highly fluorescent product. The intensity of the fluorescence is directly proportional to the MAO-B activity. When an inhibitor like this compound is present, MAO-B activity is reduced, leading to a decrease in H₂O₂ production and a corresponding decrease in the fluorescent signal.
Data Presentation
The following table summarizes the known quantitative data for the reference inhibitor, this compound.
| Parameter | Value | Target/System | Citation |
| hMAO-B IC₅₀ | 96 nM | Recombinant Enzyme | [7] |
| hMAO-A Inhibition | 3% at 1 µM | Recombinant Enzyme | [7] |
| 5-HT₆R Kᵢ | 696 nM | HEK293 cells expressing h5-HT₆R | [7] |
| Inhibition Type | Reversible | N/A | [7] |
Mandatory Visualization
References
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. MAOB monoamine oxidase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of hMAO-B-IN-3 in Animal Models
Introduction to hMAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and other monoamines in the brain.[][2][3] Its activity is particularly prominent in glial cells.[3][4] Inhibition of MAO-B increases the synaptic availability of dopamine, which is a cornerstone of symptomatic treatment for Parkinson's disease. Furthermore, preclinical studies suggest that MAO-B inhibitors may possess neuroprotective properties by reducing oxidative stress that arises from dopamine metabolism. Animal models are crucial for evaluating the efficacy, mechanism of action, and safety of novel hMAO-B inhibitors like the hypothetical hMAO-B-IN-3.
Common Animal Models
The most widely used animal models for assessing MAO-B inhibitors involve the induction of parkinsonian-like symptoms through neurotoxins. These models aim to replicate the dopamine depletion and motor deficits characteristic of Parkinson's disease.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This is a popular model in mice and non-human primates. MPTP is a prodrug that, once it crosses the blood-brain barrier, is metabolized by MAO-B in astrocytes to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium). MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to neuronal death.
-
6-OHDA (6-hydroxydopamine) Model: This neurotoxin is typically used in rats. Unlike MPTP, 6-OHDA does not cross the blood-brain barrier and must be injected directly into the brain (e.g., substantia nigra or striatum). It is taken up by dopaminergic neurons and induces oxidative stress, leading to their degeneration.
-
Genetic Models: Transgenic mouse models overexpressing proteins like alpha-synuclein (B15492655) are also used to study aspects of Parkinson's disease pathology. An inducible astrocyte-specific transgenic MAO-B mouse model has also been developed to investigate the role of MAO-B in disease neuropathology.
Data Presentation: Quantitative In Vivo Data for MAO-B Inhibitors
The following tables summarize typical quantitative data obtained from in vivo studies of MAO-B inhibitors. The values presented are illustrative and based on published data for various inhibitors.
Table 1: In Vivo Efficacy of this compound in a Murine MPTP Model
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) |
| Striatal Dopamine (ng/g tissue) | 30 ± 5 | 55 ± 7 | 78 ± 9 | 95 ± 10 |
| DOPAC/Dopamine Ratio | 0.8 ± 0.1 | 0.4 ± 0.05 | 0.2 ± 0.03 | 0.1 ± 0.02 |
| Tyrosine Hydroxylase (+) Neurons in Substantia Nigra | 4,500 ± 300 | 6,200 ± 400 | 7,800 ± 500 | 8,900 ± 600 |
| Rotarod Performance (seconds) | 60 ± 10 | 110 ± 15 | 150 ± 20 | 180 ± 25 |
Table 2: Pharmacokinetic Profile of this compound in Rats (10 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 850 ± 120 |
| Tmax (hours) | 1.5 ± 0.5 |
| AUC (0-24h) (ng·h/mL) | 4500 ± 600 |
| Half-life (hours) | 6.2 ± 1.1 |
| Brain/Plasma Ratio at Tmax | 3.5 ± 0.8 |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects in an Acute MPTP Mouse Model
Objective: To determine if pre-treatment with this compound can prevent MPTP-induced dopaminergic neurodegeneration and motor deficits.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Rotarod apparatus
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Equipment for tissue homogenization and protein quantification
-
Immunohistochemistry reagents (anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Drug Administration:
-
Divide mice into four groups: Vehicle + Saline, Vehicle + MPTP, this compound (dose 1) + MPTP, this compound (dose 2) + MPTP.
-
Administer this compound or vehicle orally (p.o.) once daily for 7 consecutive days.
-
-
MPTP Induction:
-
On day 8, 1 hour after the final dose of this compound or vehicle, administer MPTP (20 mg/kg, intraperitoneally, i.p.) four times at 2-hour intervals. The control group receives saline injections.
-
-
Behavioral Testing:
-
Conduct rotarod tests on day 10 to assess motor coordination. Train the mice on the rotarod for 3 days prior to the start of the experiment.
-
-
Neurochemical Analysis:
-
On day 15, euthanize the mice and rapidly dissect the striata.
-
Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC-ED.
-
-
Immunohistochemistry:
-
Perfuse a separate cohort of mice with paraformaldehyde.
-
Collect the brains and prepare coronal sections through the substantia nigra.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons.
-
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and brain penetration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation
-
This compound
-
Vehicle for oral administration
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to fasted rats.
-
Blood Sampling: Collect blood samples from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Tissue Collection: At the final time point (or in a separate cohort of animals at Tmax), euthanize the rats and collect the brains.
-
Sample Analysis:
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and the brain/plasma concentration ratio.
Visualizations
Caption: Mechanism of action of this compound in the dopaminergic synapse.
Caption: Experimental workflow for evaluating this compound in an MPTP mouse model.
References
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hMAO-B-IN-3 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of hMAO-B-IN-3, a potent and selective inhibitor of human monoamine oxidase B (MAO-B), in cell culture experiments.
Introduction
This compound is a valuable research tool for studying the role of MAO-B in various physiological and pathological processes, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine (B1211576).[2] Inhibition of MAO-B can lead to increased dopamine levels and a reduction in oxidative stress, offering a potential therapeutic strategy.[3][4] These notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity and neuroprotective effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Cell Line/System | Source |
| MAO-B IC50 | 47.4 nM | Recombinant hMAO-B | MedchemExpress |
| 96 nM | Recombinant hMAO-B | MedchemExpress | |
| Suggested Starting Concentration | 0.1 µM - 10 µM | General cell lines | BenchChem |
| Cytotoxicity (Antiproliferative IC50) | > 100 µM | SH-SY5Y cells | BenchChem |
| 5-HT6R Binding (Ki) | 696 nM | HEK293 cells expressing h5-HT6R | MedchemExpress |
Experimental Protocols
Stock Solution Preparation
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture
The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying MAO-B activity and neuroprotection.
-
Culture SH-SY5Y cells in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain sub-confluent cultures.
MAO-B Inhibition Assay (Fluorometric)
This protocol describes a cell-based assay to determine the IC50 value of this compound. The principle of this assay is the measurement of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed amine oxidation.
Materials:
-
SH-SY5Y cells
-
This compound
-
MAO-B substrate (e.g., tyramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., PBS or HBSS)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
Compound Treatment: Remove the culture medium from the wells and wash the cells once with pre-warmed assay buffer. Add the diluted this compound or vehicle control to the respective wells. Incubate for 30 minutes at 37°C.
-
Reaction Initiation: Prepare a reaction mix containing the MAO-B substrate, Amplex® Red, and HRP in the assay buffer. Add the reaction mix to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (e.g., excitation ~540 nm, emission ~590 nm) in kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of MAO-B activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting software.
-
Neuroprotection Assay
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Differentiated SH-SY5Y cells (e.g., treated with retinoic acid)
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells by treating with retinoic acid for several days.
-
Pre-treatment with this compound: Treat the differentiated cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control.
-
Induction of Neurotoxicity: After the pre-treatment period, expose the cells to a neurotoxin (e.g., 6-OHDA or H₂O₂) for an appropriate duration to induce cell death. Include a control group that is not exposed to the neurotoxin.
-
Cell Viability Assessment: After the neurotoxin treatment, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the cell viability data to the untreated control group (100% viability).
-
Compare the viability of cells pre-treated with this compound to those treated with the neurotoxin alone to determine the neuroprotective effect.
-
Signaling Pathways and Workflows
MAO-B Gene Expression Signaling Pathway
The expression of the human MAO-B gene can be regulated by a signaling cascade involving Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to the activation of transcription factors c-Jun and Egr-1.
Caption: Signaling pathway regulating MAO-B gene expression.
MAO-B Catalytic Activity and its Inhibition
MAO-B, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). This compound inhibits this catalytic activity.
Caption: Catalytic activity of MAO-B and its inhibition.
Experimental Workflow for MAO-B Inhibition Assay
The following diagram illustrates the key steps in the cell-based MAO-B inhibition assay.
Caption: Workflow for the MAO-B inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. proteopedia.org [proteopedia.org]
- 3. scientificarchives.com [scientificarchives.com]
- 4. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase-A promotes protective autophagy in human SH-SY5Y neuroblastoma cells through Bcl-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparing Stock Solutions of hMAO-B-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction: hMAO-B-IN-3 is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme located on the outer mitochondrial membrane.[1] MAO-B is responsible for the degradation of key neurotransmitters, most notably dopamine (B1211576).[][3] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, making it a valuable tool for research into neurodegenerative disorders such as Parkinson's disease.[4][5] Proper preparation of stock solutions is the first critical step to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions.
Compound Information and Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅NO₄ | (From previous search) |
| Molecular Weight (MW) | 333.3 g/mol | (From previous search) |
| CAS Number | 2581113-51-9 | (From previous search) |
| Appearance | Solid | (From previous search) |
| IC₅₀ for hMAO-B | 47.4 nM | (From previous search) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
2.1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade
-
Calibrated analytical balance
-
Weighing paper or boat
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, nitrile gloves
-
Chemical fume hood or ventilated balance enclosure
-
Microcentrifuge tubes or amber glass vials
-
Sterile, nuclease-free polypropylene (B1209903) tubes for aliquots
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
2.2. Safety Precautions
-
Handling: Always handle the solid compound and DMSO inside a certified chemical fume hood or a ventilated enclosure to avoid inhalation of powder.
-
PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and double nitrile gloves, at all times.
-
DMSO: Be aware that DMSO can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
-
Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste according to your institution's guidelines.
2.3. Step-by-Step Procedure
Step 1: Calculate the Required Mass To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example Calculation for 1 mL of 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 333.3 g/mol x 1000 mg/g Mass (mg) = 3.333 mg
Step 2: Weigh the Compound
-
Place a sterile, tared weighing vessel on the calibrated analytical balance within a ventilated enclosure.
-
Carefully weigh out the calculated mass (e.g., 3.333 mg) of this compound powder.
-
Record the exact mass weighed.
Step 3: Dissolution
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube. For an exact 10 mM concentration, adjust the DMSO volume based on the actual mass weighed:
Volume (mL) = [Mass (mg) / 333.3 ( g/mol )] / 0.010 (mol/L)
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes until it becomes clear. Visually inspect the solution to ensure no particulates are present.
Step 4: Aliquoting and Storage
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots as recommended in the section below.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound compound and its stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a dry, dark place. (From previous search) |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. Use single-use aliquots to avoid freeze-thaw cycles. (From previous search) |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage. (From previous search) |
Note: For use in cell culture, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity. A vehicle control (media with the same final DMSO concentration) should be included in all experiments.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the logical flow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
4.2. Mechanism of Action Pathway
This diagram shows the simplified inhibitory action of this compound on dopamine metabolism.
Caption: Inhibition of MAO-B by this compound increases dopamine levels.
References
- 1. Structural properties of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
Application Notes and Protocols for hMAO-B-IN-3 in Neuroblastoma Cell Lines
Disclaimer: As of the latest literature review, there is no specific published data on the application of a compound designated "hMAO-B-IN-3" in neuroblastoma cell lines. The following application notes and protocols are presented as a generalized framework for the evaluation of a novel, hypothetical selective inhibitor of monoamine oxidase B (MAO-B) in the context of neuroblastoma research. The experimental designs, hypothetical data, and depicted signaling pathways are based on the known roles of MAO-B in neuronal cells and the observed effects of other MAO-B inhibitors in cancer cell line studies.
Introduction
Neuroblastoma is the most prevalent extracranial solid tumor in childhood, originating from the sympathoadrenal lineage of the neural crest. While some low-risk tumors may regress spontaneously, high-risk neuroblastoma has a poor prognosis, necessitating the development of novel therapeutic strategies. Monoamine oxidase B (MAO-B) is an enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of monoamine neurotransmitters. This catalytic activity also produces hydrogen peroxide, a reactive oxygen species (ROS), which can contribute to oxidative stress. Elevated MAO-B activity has been implicated in the pathophysiology of several neurodegenerative diseases, and its role in cancer is an emerging area of investigation. Inhibition of MAO-B has been shown to have neuroprotective effects, partly by mitigating oxidative stress and modulating apoptotic pathways. This document outlines hypothetical applications and detailed protocols for assessing the efficacy of this compound, a selective MAO-B inhibitor, as a potential therapeutic agent in neuroblastoma cell lines.
Hypothetical Data Presentation
The following tables summarize the expected quantitative outcomes from the application of this compound on common neuroblastoma cell lines, SH-SY5Y and BE(2)-M17. These cell lines are chosen for their relevance in neuroblastoma research, though it is noted that MAO-B expression can be variable among different neuroblastoma lines.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound on neuroblastoma cell lines was determined using an MTT assay after 72 hours of treatment. The data suggests a dose-dependent cytotoxic effect of the compound.
| Cell Line | This compound IC50 (µM) |
| SH-SY5Y | 25.5 µM |
| BE(2)-M17 | 32.8 µM |
Table 2: Apoptosis Induction
The induction of apoptosis was quantified by measuring caspase-3 activity and by flow cytometry using Annexin V-FITC/Propidium Iodide staining after 48 hours of treatment with this compound at the respective IC50 concentrations.
| Cell Line | Treatment | Caspase-3 Activity (Fold Change vs. Control) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| SH-SY5Y | Control (DMSO) | 1.0 | 4.2% | 2.1% |
| This compound (25.5 µM) | 3.8 | 28.7% | 15.4% | |
| BE(2)-M17 | Control (DMSO) | 1.0 | 3.5% | 1.8% |
| This compound (32.8 µM) | 3.2 | 24.9% | 12.6% |
Table 3: Expression of Apoptosis-Related Proteins
The relative expression levels of key apoptotic regulatory proteins were determined by Western blot analysis after 48 hours of treatment with this compound at the IC50 concentrations. Data are presented as the fold change in protein expression relative to the vehicle-treated control, normalized to β-actin.
| Cell Line | Treatment | Pro-apoptotic Bax (Fold Change) | Anti-apoptotic Bcl-2 (Fold Change) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (p17/19) (Fold Change) |
| SH-SY5Y | Control (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (25.5 µM) | 2.5 | 0.4 | 6.25 | 4.1 | |
| BE(2)-M17 | Control (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (32.8 µM) | 2.1 | 0.5 | 4.2 | 3.5 |
Experimental Protocols
Cell Culture
1.1. SH-SY5Y Cell Line:
-
Growth Medium: A 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham's F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge the cells, and re-plate at a split ratio of 1:4 to 1:8.
1.2. BE(2)-M17 Cell Line:
-
Growth Medium: A 1:1 mixture of EMEM and Ham's F12 Medium, supplemented with 15% FBS, 2mM L-Glutamine, and 1% NEAA.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing: Passage sub-confluent cultures (70-80%) using 0.1% trypsin. A split ratio of 1:8 to 1:20 is recommended.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Procedure:
-
Seed 1 x 10⁶ cells in 60 mm dishes and treat with this compound at the predetermined IC50 concentration for 48 hours.
-
Harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
In a 96-well plate, add 50 µg of protein lysate to each well.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) and incubate at 37°C for 2 hours in the dark.
-
Measure the absorbance at 405 nm. The fold increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Treat cells as described for the caspase-3 activity assay.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins.
-
Procedure:
-
Prepare cell lysates as described in the caspase-3 activity assay protocol.
-
Separate 30-50 µg of protein per lane on a 12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Anti-Bax (1:1000)
-
Anti-Bcl-2 (1:1000)
-
Anti-cleaved Caspase-3 (1:1000)
-
Anti-β-actin (1:5000)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the β-actin loading control.
-
Visualizations
Hypothesized Signaling Pathway of MAO-B Inhibition in Neuroblastoma
Application Notes and Protocols for Studying Mitochondrial Function with a Selective hMAO-B Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective human monoamine oxidase B (hMAO-B) inhibitor for investigating mitochondrial function. The protocols and information are based on established methodologies for studying the impact of hMAO-B inhibition on mitochondrial health and disease.
Introduction to hMAO-B and its Role in Mitochondrial Function
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, playing a crucial role in the metabolism of monoamine neurotransmitters such as dopamine (B1211576).[][2][3] The enzymatic activity of MAO-B results in the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which can contribute to oxidative stress and mitochondrial dysfunction, particularly in the context of neurodegenerative diseases like Parkinson's disease.[4][5] Inhibition of hMAO-B is a well-established therapeutic strategy to increase dopamine levels and has been shown to confer neuroprotective effects by mitigating oxidative damage and modulating cell survival pathways.
Elevated MAO-B activity is associated with increased oxidative stress, which can lead to impaired mitochondrial quality control and reduced mitochondrial turnover. Studies have demonstrated a direct link between MAO activation, increased ROS formation within the mitochondria, and a subsequent loss of mitochondrial membrane potential. Therefore, selective hMAO-B inhibitors are valuable tools for studying the intricate relationship between neurotransmitter metabolism, oxidative stress, and mitochondrial function in both healthy and pathological states.
Data Presentation
The following table summarizes key quantitative data for well-characterized MAO-B inhibitors, which can serve as a reference for designing experiments with a novel selective hMAO-B inhibitor.
| Inhibitor | Target | IC₅₀ (hMAO-B) | Selectivity (hMAO-A/hMAO-B) | Mechanism of Action | Reference |
| Selegiline (B1681611) | hMAO-B | 32.98 ± 0.08 nM | >100 | Irreversible | |
| Rasagiline | hMAO-B | 0.006 µM | 168.3 | Irreversible | |
| Safinamide | hMAO-B | 0.098 µM | 2280.6 | Reversible | |
| Pargyline | hMAO-A/B | - | - | Irreversible | |
| Compound 21 | hMAO-B | 0.083 ± 0.001 µM | 73.5 | - | |
| Compound 33 | hMAO-B | 0.00035 µM | 14162.9 | - |
Experimental Protocols
Here, we provide detailed protocols for key experiments to assess the impact of a selective hMAO-B inhibitor on mitochondrial function.
Protocol 1: Measurement of hMAO-B Enzymatic Activity
This protocol describes a fluorometric assay to determine the inhibitory potential of a compound against hMAO-B.
Principle: The enzymatic activity of hMAO-B is measured using a coupled reaction. hMAO-B catalyzes the oxidation of a substrate (e.g., tyramine), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to generate a highly fluorescent product, resorufin. The increase in fluorescence is proportional to hMAO-B activity.
Materials:
-
Human recombinant hMAO-B enzyme
-
hMAO-B inhibitor (e.g., hMAO-B-IN-3)
-
Selegiline (positive control)
-
Tyramine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the hMAO-B inhibitor and selegiline in DMSO.
-
Prepare serial dilutions of the inhibitor and selegiline in potassium phosphate buffer.
-
Prepare working solutions of hMAO-B enzyme, tyramine, Amplex® Red, and HRP in potassium phosphate buffer.
-
-
Assay:
-
Add 25 µL of the inhibitor dilutions or vehicle (DMSO in buffer) to the wells of a 96-well plate.
-
Add 25 µL of the hMAO-B enzyme working solution to all wells except the blank.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate/probe mixture (tyramine, Amplex® Red, and HRP).
-
Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.
Principle: TMRM is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in TMRM fluorescence intensity.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
hMAO-B inhibitor
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) - as a positive control for depolarization
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish).
-
Treat cells with the hMAO-B inhibitor at various concentrations for the desired duration.
-
-
TMRM Staining:
-
Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) in cell culture medium for 20-30 minutes at 37°C.
-
-
Imaging or Measurement:
-
Wash the cells with pre-warmed medium.
-
Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Excitation: ~548 nm, Emission: ~573 nm).
-
As a positive control, treat a set of cells with FCCP (e.g., 10 µM) to induce complete mitochondrial depolarization.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per well.
-
Normalize the data to the vehicle control to determine the effect of the inhibitor on mitochondrial membrane potential.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the DCFH-DA assay to measure intracellular ROS levels.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cell line of interest
-
hMAO-B inhibitor
-
DCFH-DA
-
Hydrogen peroxide (H₂O₂) - as a positive control
-
Phosphate-buffered saline (PBS)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well black plate.
-
Treat cells with the hMAO-B inhibitor at various concentrations.
-
-
DCFH-DA Staining:
-
Wash the cells with warm PBS.
-
Incubate the cells with DCFH-DA (e.g., 10 µM) in PBS for 30 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress (Optional):
-
To study the protective effects of the inhibitor, after DCFH-DA staining, cells can be challenged with an ROS-inducing agent (e.g., H₂O₂).
-
-
Fluorescence Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize to the vehicle control.
-
Visualization of Pathways and Workflows
References
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular aspects of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinson disease: A new link between monoamine oxidase and mitochondrial electron flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hMAO-B-IN-3: A Chemical Probe for Monoamine Oxidase B
For Researchers, Scientists, and Drug Development Professionals
Introduction
hMAO-B-IN-3, also identified as Compound 15, is a potent and selective inhibitor of human monoamine oxidase B (MAO-B) derived from a piperine (B192125) scaffold.[1] MAO-B is a crucial enzyme located on the outer mitochondrial membrane, responsible for the degradation of key neurotransmitters, most notably dopamine (B1211576).[2] Inhibition of MAO-B is a clinically validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, as it elevates dopamine levels in the brain.[3] this compound serves as a valuable chemical probe for studying the physiological and pathological roles of MAO-B. Its favorable drug-like properties and broad safety window also make it a promising candidate for further lead optimization in the development of novel therapeutics.[1] These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate its inhibitory activity and neuroprotective potential.
Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 15)
| Compound | Target | IC50 (nM) | Inhibition Mechanism | Source |
| This compound (Compound 15) | hMAO-B | 47.4 | Competitive | [1] |
Table 2: Comparative In Vitro Activity of Other MAO-B Inhibitors
| Compound | Target | IC50 (nM) | Selectivity over MAO-A | Source |
| MAO-B-IN-3 | hMAO-B | 96 | Selective | |
| KDS2010 | hMAO-B | 7.6 | 12,500-fold | |
| Selegiline | MAO-B | ~6.8 | High |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the competitive inhibition of the MAO-B enzyme. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels in the brain. The following diagrams illustrate this pathway and a general workflow for assessing MAO-B inhibition.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for In Vitro MAO-B Inhibition Assay.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. Note that these are generalized protocols adapted from methodologies used for similar MAO-B inhibitors and may require optimization for specific experimental conditions.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MAO-B. The principle involves the MAO-B-catalyzed oxidation of a substrate (e.g., kynuramine), which produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a highly fluorescent product.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound
-
Positive Control Inhibitor (e.g., Selegiline)
-
Substrate (e.g., Kynuramine)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
Horseradish Peroxidase (HRP)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in MAO-B Assay Buffer to create a range of working concentrations.
-
Prepare a working solution of the positive control inhibitor.
-
Dilute the MAO-B enzyme to the desired working concentration in MAO-B Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a substrate/probe working solution containing the substrate, fluorogenic probe, and HRP in the assay buffer.
-
-
Assay Protocol:
-
Add 25 µL of the various concentrations of this compound working solutions to the "Inhibitor" wells of the 96-well plate.
-
Add 25 µL of MAO-B Assay Buffer to the "Vehicle Control" wells.
-
Add 25 µL of the positive control working solution to the "Positive Control" wells.
-
Add 25 µL of the MAO-B enzyme working solution to all wells except for the "Blank" wells.
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate/probe working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from neurotoxin-induced cell death. The MTT assay measures cell viability by the reduction of tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell Culture Medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding the neurotoxin to the wells. Include a vehicle control (no neurotoxin) and a neurotoxin-only control.
-
Incubate the plate for the desired period (e.g., 24 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound to determine its neuroprotective effect.
-
Conclusion
This compound is a potent and selective chemical probe for studying the function of MAO-B. The provided data and protocols offer a framework for researchers to investigate its inhibitory properties and potential as a neuroprotective agent. As with any experimental system, optimization of the described protocols is recommended to suit specific laboratory conditions and research objectives.
References
- 1. Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for hMAO-B Inhibitors in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of human monoamine oxidase B (hMAO-B) inhibitors, both as standalone neuroprotective agents and in combination with other neurotherapeutics. The protocols and data presented are intended to facilitate the investigation of these compounds in the context of neurodegenerative diseases such as Parkinson's disease.
Introduction to hMAO-B Inhibition for Neuroprotection
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters, most notably dopamine (B1211576).[1] Inhibition of hMAO-B is a clinically validated strategy in the management of Parkinson's disease. By preventing the breakdown of dopamine, hMAO-B inhibitors increase its availability in the brain, providing symptomatic relief.[2] Beyond this, preclinical studies have consistently shown that hMAO-B inhibitors possess neuroprotective properties. These effects are attributed to several mechanisms, including the reduction of oxidative stress generated during dopamine catabolism and the modulation of pro-survival signaling pathways.[1]
Data Presentation: Efficacy of hMAO-B Inhibitors
The following tables summarize the neuroprotective efficacy of hMAO-B inhibitors, both alone and in combination with other agents, from preclinical studies.
Table 1: Comparative Neuroprotective Efficacy of MAO-B-IN-30 in a 6-OHDA Rat Model of Parkinson's Disease
| Parameter | MAO-B-IN-30 | Selegiline | Rasagiline | Vehicle Control |
| Behavioral Outcome (Cylinder Test) | ||||
| Contralateral Paw Usage (%) | 75% | 65% | 70% | 30% |
| Neuronal Survival (TH+ Cells in SNc) | ||||
| % of Unlesioned Hemisphere | 85% | 70% | 80% | 45% |
| Neurochemical Outcome (Striatal Dopamine) | ||||
| % of Unlesioned Hemisphere | 80% | 60% | 68% | 25% |
| SNc: Substantia nigra pars compacta; TH+: Tyrosine hydroxylase-positive. Data for MAO-B-IN-30 is hypothetical and for illustrative purposes. Data for Selegiline and Rasagiline are representative values from published literature.[3] |
Table 2: Neuroprotective Effects of Selegiline in Combination with Piribedil in a Rat Model of Parkinson's Disease
| Treatment Group | LDH Activity (U/L) | TH+ Cell Ratio (%) |
| Control | 15.2 ± 2.1 | 95.1 ± 4.2 |
| CSF Model | 45.6 ± 3.5 | 48.3 ± 3.7 |
| Selegiline (1 mg/kg) | 32.4 ± 2.8 | 65.7 ± 4.1 |
| Piribedil (1 mg/kg) | 35.1 ± 3.1 | 61.2 ± 3.9 |
| Selegiline (1 mg/kg) + Piribedil (1 mg/kg) | 25.8 ± 2.5 | 78.5 ± 4.5 |
| Data is presented as mean ± SD. LDH: Lactate Dehydrogenase; TH+: Tyrosine Hydroxylase-positive; CSF: Cerebrospinal fluid from PD patients used to induce neurotoxicity.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed neuroprotective signaling pathway of hMAO-B inhibitors and a typical experimental workflow for in vivo studies.
References
- 1. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring hMAO-B-IN-3 Inhibitory Activity in Brain Tissue Homogenates
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the inhibitory activity of hMAO-B-IN-3 on Monoamine Oxidase B (MAO-B) in brain tissue homogenates.
Introduction
Monoamine Oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane and is responsible for the degradation of several key neurotransmitters, including dopamine (B1211576) and phenylethylamine. Its role in neurological disorders such as Parkinson's and Alzheimer's disease has made it a significant target for therapeutic intervention. The development of potent and selective inhibitors for MAO-B is a critical area of research.
This compound is a potent and selective inhibitor of human MAO-B. This document outlines a detailed protocol for the preparation of brain tissue homogenates and the subsequent measurement of the inhibitory activity of this compound on MAO-B using a fluorometric assay. This assay is based on the conversion of a non-fluorescent substrate to a highly fluorescent product by MAO-B. The reduction in fluorescence in the presence of this compound is proportional to its inhibitory activity.
Signaling Pathway of MAO-B
The following diagram illustrates the catabolic function of MAO-B in the degradation of monoamine neurotransmitters.
Caption: MAO-B catabolizes monoamine neurotransmitters, producing aldehydes and hydrogen peroxide.
Experimental Protocols
This section details the necessary materials and the step-by-step procedures for preparing brain tissue homogenates and performing the MAO-B inhibition assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage Temperature |
| This compound | Various | - | -20°C or -80°C |
| Kynuramine (B1673886) Dihydrobromide | Sigma-Aldrich | K3000 | 2-8°C |
| Clorgyline Hydrochloride | Sigma-Aldrich | M3778 | 2-8°C |
| Selegiline Hydrochloride | Sigma-Aldrich | M003 | 2-8°C |
| Potassium Phosphate Buffer | Various | - | Room Temperature |
| Sucrose (B13894) | Various | - | Room Temperature |
| Protease Inhibitor Cocktail | Various | - | -20°C |
| 96-well black microplates | Various | - | Room Temperature |
| Bradford Reagent | Bio-Rad | 5000006 | 2-8°C |
Preparation of Brain Tissue Homogenate
This protocol is designed to isolate the mitochondrial fraction containing MAO-B.
Caption: Workflow for the preparation of brain tissue homogenate (mitochondrial fraction).
Protocol Steps:
-
Homogenization Buffer: Prepare a buffer containing 0.32 M sucrose and 10 mM potassium phosphate, pH 7.4. Add a protease inhibitor cocktail immediately before use. Keep the buffer on ice.
-
Tissue Dissection: Following ethical guidelines, euthanize the animal and immediately dissect the brain region of interest (e.g., striatum, cortex) on a cold plate.
-
Homogenization: Weigh the tissue and homogenize it in 10 volumes (w/v) of ice-cold homogenization buffer using a Dounce homogenizer or a similar instrument.
-
First Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect Supernatant: Carefully collect the supernatant (S1 fraction) and discard the pellet (P1).
-
Second Centrifugation: Centrifuge the S1 fraction at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Isolate Mitochondria: Discard the supernatant (S2, cytosolic fraction). The resulting pellet (P2) is the mitochondrial fraction.
-
Resuspension: Resuspend the P2 pellet in a suitable volume of assay buffer (100 mM potassium phosphate, pH 7.4).
-
Protein Quantification: Determine the total protein concentration of the homogenate using a standard method like the Bradford assay.
-
Storage: Aliquot the homogenate and store it at -80°C for future use. Avoid repeated freeze-thaw cycles.
MAO-B Inhibition Assay Protocol
This fluorometric assay measures the production of 4-hydroxyquinoline (B1666331) from the MAO-B substrate, kynuramine.
Caption: Experimental workflow for the MAO-B fluorometric inhibition assay.
Protocol Steps:
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Create a serial dilution in assay buffer to achieve the desired final concentrations.
-
Kynuramine Substrate Solution: Prepare a 1 mM stock solution in assay buffer. The final concentration in the well should be approximately 50 µM.
-
Stop Solution: 2 N NaOH.
-
-
Assay Setup:
-
Set up the experiment in a 96-well black microplate.
-
Add 50 µL of assay buffer to the "blank" wells.
-
Add 50 µL of brain homogenate (diluted in assay buffer to a final protein concentration of 20-50 µ g/well ) to the "control" and "inhibitor" wells.
-
To selectively measure MAO-B activity, pre-incubate a control sample with a specific MAO-A inhibitor like clorgyline (final concentration ~100 nM) to block any MAO-A contribution.
-
Add 25 µL of different concentrations of this compound to the "inhibitor" wells. Add 25 µL of assay buffer to the "blank" and "control" wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 25 µL of the kynuramine substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2 N NaOH to all wells.
-
Read Fluorescence: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.
Data Analysis
-
Subtract Background: Subtract the average fluorescence of the "blank" wells from all other readings.
-
Calculate Percent Inhibition: Determine the percentage of MAO-B inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Expected Quantitative Data Summary
The following table structure should be used to summarize the results from the IC50 determination.
| Compound | Target | Brain Region | IC50 (nM) [95% CI] | Hill Slope |
| This compound | MAO-B | Striatum | Calculated Value | Value |
| Selegiline | MAO-B | Striatum | Reference Value | Value |
| Clorgyline | MAO-A | Striatum | Reference Value | Value |
Note: Selegiline (a known MAO-B inhibitor) and Clorgyline (a known MAO-A inhibitor) should be run as controls to validate the assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Autofluorescence of compounds or microplate. | Subtract blank values. Check the fluorescence of the inhibitor and substrate alone. Use high-quality plates. |
| Low signal-to-noise ratio | Low enzyme activity or insufficient incubation time. | Increase protein concentration or incubation time. Ensure the homogenate was stored properly. |
| High variability between replicates | Pipetting errors or inconsistent mixing. | Use calibrated pipettes. Ensure thorough mixing at each step. |
| IC50 value out of expected range | Incorrect inhibitor concentration. | Verify stock solution concentration and serial dilutions. |
Application Notes and Protocols for hMAO-B-IN-3 in Oxidative Stress Pathway Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
hMAO-B-IN-3, also identified as Compound 15 in scientific literature, is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) with an IC₅₀ value of 47.4 nM.[1] Developed from a piperine (B192125) scaffold, this compound demonstrates a competitive and reversible inhibition mechanism.[2] Monoamine oxidase B, an enzyme located on the outer mitochondrial membrane, plays a crucial role in the catabolism of monoamine neurotransmitters, a process that generates hydrogen peroxide (H₂O₂) and contributes to oxidative stress. Elevated MAO-B activity is associated with several neurodegenerative diseases.[3] Consequently, inhibitors like this compound are valuable tools for investigating the role of MAO-B in oxidative stress-related cellular pathways and for the development of potential neuroprotective therapeutics.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on cellular oxidative stress and mitochondrial function. While direct experimental data on the effects of this compound on oxidative stress are not extensively published, the following protocols are based on established methodologies for characterizing other potent MAO-B inhibitors in similar studies.
Data Presentation
The primary quantitative data available for this compound relates to its enzymatic inhibition.
| Compound | Target | IC₅₀ (nM) | Inhibition Mechanism | Source |
| This compound (Compound 15) | hMAO-B | 47.4 | Competitive | Chavarria D, et al. (2020)[1][2] |
Signaling Pathways and Experimental Workflows
MAO-B-Mediated Oxidative Stress and Neuroprotection
The catalytic activity of MAO-B on substrates like dopamine (B1211576) leads to the production of reactive oxygen species (ROS), which can induce cellular damage. This compound, by inhibiting MAO-B, is hypothesized to mitigate these effects.
Caption: Proposed mechanism of this compound in mitigating oxidative stress.
General Experimental Workflow for In Vitro Neuroprotection Studies
A typical workflow to assess the neuroprotective effects of this compound against oxidative stress in a cellular model.
Caption: Workflow for in vitro neuroprotection and oxidative stress assays.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in oxidative stress pathways.
Protocol 1: Determination of hMAO-B Inhibitory Activity
Principle: This protocol determines the in vitro potency of this compound by measuring the reduction in the enzymatic activity of recombinant human MAO-B. A common method involves a coupled-enzyme assay where the H₂O₂ produced by MAO-B activity reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.
Materials:
-
Recombinant human MAO-B (hMAO-B)
-
This compound
-
MAO-B substrate (e.g., benzylamine (B48309) or tyramine)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of hMAO-B in assay buffer.
-
Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer.
-
-
Assay:
-
Add a small volume of the this compound dilutions (or vehicle control) to the wells of the 96-well plate.
-
Add the hMAO-B working solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This protocol measures the ability of this compound to reduce intracellular ROS levels in a cell-based model of oxidative stress. The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
SH-SY5Y human neuroblastoma cells (or other relevant cell line)
-
This compound
-
Oxidative stress-inducing agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))
-
DCFH-DA probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 1-2 hours).
-
-
Probe Loading:
-
Remove the medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove excess probe.
-
Add the oxidative stress-inducing agent (e.g., 100 µM 6-OHDA) to the cells and incubate for the desired time.
-
-
Measurement:
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the control (untreated) cells.
-
Compare the fluorescence levels in cells treated with this compound to those treated with the oxidative stressor alone.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: This protocol assesses the protective effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). A common method uses the fluorescent dye JC-1, which exists as green fluorescent monomers at low ΔΨm and forms red fluorescent aggregates at high ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. Alternatively, a dye like Tetramethylrhodamine, Methyl Ester (TMRM) can be used, where a decrease in fluorescence indicates depolarization.
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
This compound
-
Oxidative stress-inducing agent (e.g., 6-OHDA)
-
JC-1 or TMRM dye
-
FCCP (a mitochondrial uncoupler, as a positive control for depolarization)
-
Cell culture medium
-
PBS
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed and treat the cells with this compound and the oxidative stressor as described in Protocol 2.
-
-
Dye Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with JC-1 (e.g., 5 µM) or TMRM (e.g., 100 nM) in culture medium for 15-30 minutes at 37°C.
-
-
Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence using a microplate reader.
-
For JC-1: Measure green fluorescence (excitation ~485 nm, emission ~530 nm) and red fluorescence (excitation ~550 nm, emission ~600 nm).
-
For TMRM: Measure fluorescence (excitation ~549 nm, emission ~575 nm).
-
-
-
Data Analysis:
-
For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
For TMRM, a decrease in fluorescence intensity indicates depolarization.
-
Compare the results from this compound-treated cells with the control and the oxidative stressor-treated groups.
-
Conclusion
This compound is a valuable research tool for elucidating the intricate role of MAO-B in oxidative stress-related pathologies. The protocols provided herein offer a framework for characterizing its inhibitory activity and its potential to protect against oxidative damage at the cellular and mitochondrial levels. These studies will contribute to a deeper understanding of the therapeutic potential of selective MAO-B inhibition in neurodegenerative diseases and other conditions associated with oxidative stress.
References
Troubleshooting & Optimization
Troubleshooting hMAO-B-IN-3 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hMAO-B-IN-3. The information herein is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as compound 15 in some literature, is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) with an IC50 of 47.4 nM.[1] It is based on a piperine (B192125) scaffold and is considered a promising candidate for lead optimization in the development of new therapeutics.[1]
Q2: I am having difficulty dissolving this compound. What is the recommended solvent?
A2: For in vitro biological assays, it is recommended to first prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). Like many small molecule inhibitors with a hydrophobic nature, this compound has limited solubility in aqueous solutions. Preparing a concentrated stock solution in DMSO allows for subsequent dilution into your aqueous experimental medium.
Q3: My this compound is not fully dissolving in DMSO. What can I do?
A3: Several factors can influence the dissolution of this compound in DMSO. Here are some troubleshooting steps:
-
Purity of DMSO: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.
-
Gentle Warming: You can gently warm the solution to 37°C. This can help increase the solubility.
-
Vortexing or Sonication: Vigorous vortexing or sonication can aid in the dissolution process.
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. To mitigate this, ensure that the final concentration of DMSO in your working solution is kept low, typically below 1% (v/v), to avoid solvent-induced effects and precipitation. If precipitation persists, consider preparing intermediate dilutions in your assay buffer.
Solubility Data
While specific quantitative solubility data for this compound in various solvents is not extensively published, the following table provides a general guideline based on the behavior of similar piperine-based inhibitors and standard laboratory practices.
| Solvent | Solubility | Notes |
| DMSO | Soluble (up to 10 mM is a common stock concentration for similar compounds) | Recommended for preparing stock solutions. |
| Ethanol | Likely sparingly soluble | May be used as a co-solvent in some applications. |
| Water | Poorly soluble or insoluble | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is required for this calculation. This information should be available on the product datasheet.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, you can gently warm the vial to 37°C for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for hMAO-B Inhibition Assay
This is a general protocol for a fluorometric hMAO-B inhibition assay and may need to be optimized for your specific experimental conditions.
Materials:
-
Recombinant human MAO-B (hMAO-B)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
MAO-B substrate (e.g., kynuramine)
-
Horseradish peroxidase (HRP)
-
Fluorogenic probe (e.g., Amplex® Red)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare working solutions:
-
Dilute the this compound DMSO stock solution to the desired concentrations in the assay buffer. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
Prepare a working solution of hMAO-B in the assay buffer.
-
Prepare a solution of the substrate, HRP, and fluorogenic probe in the assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound solutions to the appropriate wells of the 96-well plate.
-
Include wells for a vehicle control (DMSO without inhibitor) and a positive control inhibitor (e.g., selegiline).
-
-
Enzyme Addition and Pre-incubation:
-
Add the hMAO-B working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate/HRP/probe solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC50 value.
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: Simplified signaling pathway of hMAO-B and the inhibitory action of this compound.
References
hMAO-B-IN-3 degradation and storage problems
Welcome to the technical support center for hMAO-B-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this potent human monoamine oxidase B (hMAO-B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store the powdered form of this compound at -20°C.
-
In Solvent: If dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of small molecule inhibitors like this compound.[1]
Q3: I'm observing lower than expected inhibition of hMAO-B in my assay. What could be the issue?
A3: Lower than expected inhibitory activity could be due to several factors:
-
Degradation of this compound: Improper storage or handling can lead to the degradation of the compound. Ensure that the storage recommendations have been followed. Preparing fresh stock solutions is advisable if degradation is suspected.
-
Incorrect Concentration: Double-check all calculations for stock solution and final assay concentrations.
-
Inaccurate Pipetting: Ensure that pipettes are properly calibrated for accurate dispensing of the inhibitor solution.
-
Enzyme Instability: The hMAO-B enzyme itself may have lost activity. Verify the storage and handling of the enzyme.
Q4: I have observed precipitation of this compound in my aqueous experimental buffer. What can I do to resolve this?
A4: Precipitation in aqueous buffers is often due to the limited aqueous solubility of small molecules. Here are some troubleshooting steps:
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level that affects your assay (typically <1% v/v).[1]
-
pH of the Buffer: The pH of your buffer can impact the solubility of the compound. For MAO-B enzyme assays, a pH range of 7.2 to 7.6 is generally recommended.[1]
-
Temperature: Temperature can affect solubility. Ensure your buffer is at the intended experimental temperature when adding the compound, as some compounds are less soluble at lower temperatures.[1]
Q5: How does pH affect the stability of this compound?
A5: While a specific pH stability profile for this compound is not publicly available, it is known that extreme pH conditions (highly acidic or alkaline) can promote the degradation of similar small molecules. It is recommended to maintain a pH between 7.2 and 7.6 for optimal stability and enzyme activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Inconsistent solution preparation.2. Variable storage times or conditions of solutions. | 1. Standardize the protocol for solution preparation.2. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines. |
| Loss of compound activity in a cell-based assay | 1. Degradation in culture medium.2. Adsorption to plasticware.3. Poor cell permeability. | 1. Assess compound stability in the specific culture medium.2. Use low-binding plates.3. Evaluate cell permeability using appropriate assays. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | 1. Compound degradation. | 1. Attempt to identify the degradation products to understand the degradation pathway.2. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light). |
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table is a template for researchers to document their own stability data. The values presented are hypothetical and for illustrative purposes.
| Storage Condition | Time Point | This compound Remaining (%) |
| -80°C in DMSO | 1 month | >99% |
| 3 months | >98% | |
| 6 months | >95% | |
| -20°C in DMSO | 1 month | >95% |
| 3 months | >90% | |
| 6 months | >85% | |
| 4°C in Aqueous Buffer (pH 7.4) | 24 hours | >90% |
| 48 hours | >80% | |
| 72 hours | >70% | |
| Room Temperature in Aqueous Buffer (pH 7.4) | 8 hours | >85% |
| 24 hours | >70% | |
| 48 hours | >50% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer
This protocol describes a general method to assess the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.
-
Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.
-
Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will also precipitate any proteins if present.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to the t=0 sample. Plot the percentage of the remaining compound against time for each condition.
Protocol 2: hMAO-B Inhibitor Activity Assay
This protocol is a fluorometric assay to determine the inhibitory activity of this compound. The assay is based on the detection of H₂O₂, a byproduct of the oxidative deamination of the MAO substrate.
Materials:
-
hMAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., tyramine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
This compound
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in MAO-B Assay Buffer at 10x the final desired concentration.
-
Enzyme Solution Preparation: Dilute the hMAO-B enzyme stock solution in MAO-B Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add 10 µL of the diluted this compound solutions to the wells of the 96-well plate.
-
Add 40 µL of the diluted hMAO-B enzyme solution to each well.
-
Incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, fluorometric probe, and HRP in MAO-B Assay Buffer. Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm at 37°C for 10-40 minutes.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
References
hMAO-B-IN-3 off-target effects and cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects and cytotoxicity of hMAO-B-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound?
A1: this compound, also referred to as Compound 15, is a potent and reversible inhibitor of human monoamine oxidase B (hMAO-B).[1][2]
Q2: What is the reported potency of this compound for its primary target?
A2: The half-maximal inhibitory concentration (IC50) for hMAO-B has been reported to be between 47.4 nM and 96 nM.[1][2]
Q3: Does this compound show selectivity over MAO-A?
A3: Yes, this compound is a selective inhibitor of MAO-B. At a concentration of 1 µM, it only shows a 3% inhibitory rate on MAO-A.[2]
Q4: Have any off-target interactions been identified for this compound?
A4: Yes, this compound has been shown to bind to the human serotonin (B10506) 6 receptor (h5-HT6R) with a binding affinity (Ki) of 696 nM. This interaction was observed in HEK293 cells stably expressing the h5-HT6 receptor.
Q5: What is the known cytotoxicity of this compound?
A5: While specific quantitative cytotoxicity data, such as a 50% cytotoxic concentration (CC50), for this compound is not publicly available, it has been described as having a "broad safety window". To determine the specific cytotoxicity in your cell line of interest, it is recommended to perform a cell viability assay, such as the MTT assay.
Q6: What are the potential implications of the 5-HT6 receptor antagonism?
A6: Antagonism of the 5-HT6 receptor is being investigated as a potential therapeutic strategy for cognitive enhancement in neurodegenerative diseases like Alzheimer's disease. This is due to the receptor's role in modulating various neurotransmitter systems. Therefore, the dual activity of this compound as a MAO-B inhibitor and a 5-HT6 receptor antagonist could be of interest for multi-target drug discovery approaches.
Quantitative Data Summary
| Parameter | Value | Target/System | Source |
| On-Target Activity | |||
| IC50 | 47.4 nM | hMAO-B | |
| IC50 | 96 nM | hMAO-B | |
| Off-Target Activity | |||
| Ki | 696 nM | h5-HT6 Receptor | |
| % Inhibition @ 1µM | 3% | hMAO-A | |
| Cytotoxicity | |||
| CC50 | Data not available | Various Cell Lines | - |
Experimental Protocols
Protocol 1: Determination of hMAO-B Inhibitory Activity
This protocol outlines a general procedure for determining the IC50 value of this compound using a fluorometric assay.
Materials:
-
hMAO-B enzyme (recombinant)
-
MAO-B substrate (e.g., kynuramine)
-
This compound
-
Positive control (e.g., selegiline)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate like Amplex Red)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the hMAO-B enzyme to each well, followed by the different concentrations of this compound or the positive control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Allow the reaction to proceed at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of hydrogen peroxide produced.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Assessment of Off-Target Binding at the 5-HT6 Receptor
This protocol describes a general radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the h5-HT6 receptor.
-
Radioligand specific for the 5-HT6 receptor (e.g., [3H]-LSD).
-
This compound
-
Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT6 ligand like methiothepin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
96-well plates
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand, and either buffer (for total binding), the non-specific binding control, or different concentrations of this compound.
-
Incubate the plate at 37°C for 60 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Evaluation of Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic potential of this compound in a chosen cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Troubleshooting Guides
Troubleshooting hMAO-B Inhibition Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Autofluorescence of the test compound. Contamination of reagents. | Run a control without the enzyme to measure the compound's intrinsic fluorescence. Use fresh, filtered buffers and reagents. |
| Low signal or no inhibition | Inactive enzyme. Incorrect assay conditions (pH, temperature). Degraded substrate. | Use a fresh aliquot of the enzyme. Verify the optimal conditions for your enzyme. Prepare fresh substrate solution. |
| Inconsistent replicates | Pipetting errors. Incomplete mixing. Edge effects in the plate. | Use calibrated pipettes and ensure proper mixing. Avoid using the outer wells of the plate or fill them with buffer. |
| False positives | The compound interferes with the detection system. | Test the compound's effect on the detection reagents in the absence of the enzyme. |
Troubleshooting Cytotoxicity (MTT) Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Contamination of media or reagents. Compound precipitates or is colored. | Use sterile techniques and fresh reagents. Include a "no cell" control with the compound to measure its absorbance. |
| Inconsistent formazan crystal formation | Uneven cell seeding. Edge effects. | Ensure a single-cell suspension before seeding. Maintain proper humidity in the incubator and consider not using the outer wells. |
| Low absorbance in all wells | Too few cells seeded. Cell death due to other factors. | Optimize cell seeding density. Check cell health and culture conditions. |
| Incomplete solubilization of formazan | Insufficient solubilization solution or time. | Ensure complete mixing and adequate incubation time with the solubilization solution. |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Primary and off-target interactions of this compound.
References
Technical Support Center: Optimizing hMAO-B-IN-3 Incubation Time in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-3, in enzymatic assays. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound?
A1: There is no single universal incubation time for this compound. The optimal time depends on various experimental factors, including enzyme and inhibitor concentrations, as well as temperature. It is crucial to determine the optimal incubation time empirically for your specific assay conditions. For initial experiments, a pre-incubation time of 15 to 30 minutes is a reasonable starting point.
Q2: Why is optimizing the pre-incubation time for this compound critical?
A2: Optimizing the pre-incubation time is essential for accurately determining the inhibitory potency (e.g., IC50 value) of this compound. If the pre-incubation is too short, the enzyme and inhibitor may not reach binding equilibrium, leading to an underestimation of the inhibitor's potency. Conversely, an excessively long pre-incubation could lead to enzyme instability or degradation of the inhibitor, yielding inaccurate results.
Q3: Is this compound a reversible or irreversible inhibitor, and why does it matter for incubation time?
A3: The mode of inhibition (reversible or irreversible) is a critical factor. For a reversible inhibitor , the pre-incubation period allows the binding reaction to reach equilibrium. For an irreversible inhibitor , the pre-incubation time allows for the covalent bond formation to proceed. It is recommended to first perform a time-dependence of inhibition experiment to determine the nature of this compound's inhibitory action.
Q4: What factors can influence the optimal incubation time?
A4: Several factors can affect the time required to reach equilibrium or achieve maximal inhibition:
-
Inhibitor Concentration: Higher inhibitor concentrations generally lead to faster binding and may require shorter incubation times.
-
Enzyme Concentration: The concentration of hMAO-B in the assay can influence the dynamics of inhibitor binding.
-
Temperature: Enzyme kinetics are temperature-dependent. Assays should be performed at a constant and controlled temperature (e.g., 37°C).
-
Assay Buffer Composition: pH and the presence of other molecules can affect enzyme stability and inhibitor binding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Variability in IC50 Values | Inconsistent pre-incubation timing between wells or experiments. | Use a multichannel pipette for simultaneous addition of reagents. Ensure precise and consistent timing for all pre-incubation and reaction steps. |
| Enzyme or inhibitor degradation. | Prepare fresh enzyme and inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Lower than Expected Potency (High IC50) | Pre-incubation time is too short for the inhibitor to reach binding equilibrium with the enzyme. | Perform a time-course experiment to determine the optimal pre-incubation time where the IC50 value stabilizes. |
| Incorrect inhibitor concentration. | Verify the concentration of your this compound stock solution. | |
| Inconsistent Results at Different Enzyme Concentrations | The inhibitor may be a "tight-binding" inhibitor, where the IC50 is dependent on the enzyme concentration. | If you suspect tight-binding inhibition, perform assays at different enzyme concentrations and analyze the data accordingly. |
Experimental Protocols
Protocol 1: Determining the Time-Dependence of this compound Inhibition
This experiment will help determine if this compound is a reversible or time-dependent (potentially irreversible) inhibitor.
Methodology:
-
Prepare Reagents:
-
hMAO-B enzyme solution.
-
This compound stock solution (e.g., in DMSO).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
MAO-B substrate (e.g., benzylamine).
-
Detection reagent (e.g., Amplex® Red, HRP).
-
-
Experimental Setup:
-
In a 96-well plate, prepare reactions with a fixed concentration of hMAO-B and this compound (e.g., at its approximate IC50, which is 47.4 nM).[1]
-
Include a control group with no inhibitor (enzyme only).
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor mixtures for various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes) at 37°C.
-
-
Initiate Reaction:
-
After each pre-incubation period, initiate the enzymatic reaction by adding the MAO-B substrate and detection reagent.
-
-
Measure Activity:
-
Measure the reaction rate immediately using a plate reader (e.g., fluorescence or absorbance).
-
-
Data Analysis:
-
Calculate the percent inhibition for each pre-incubation time point relative to the no-inhibitor control.
-
Plot the percent inhibition versus the pre-incubation time.
-
Interpretation:
-
If inhibition remains constant across all pre-incubation times, this compound is likely a rapid, reversible inhibitor.
-
If inhibition increases with pre-incubation time and then plateaus, it is a time-dependent inhibitor.
-
-
Protocol 2: Optimizing the Pre-incubation Time for this compound
This protocol is for determining the optimal pre-incubation time for achieving consistent and accurate IC50 values, assuming this compound is a reversible inhibitor.
Methodology:
-
Prepare Reagents: As described in Protocol 1.
-
Experimental Setup:
-
Prepare serial dilutions of this compound.
-
Set up multiple 96-well plates or sections of a plate, with each dedicated to a specific pre-incubation time point (e.g., 5, 15, 30, 45, and 60 minutes).
-
Each plate/section should contain a full dose-response curve of the inhibitor, along with no-inhibitor and no-enzyme controls.
-
-
Pre-incubation:
-
Add the hMAO-B enzyme to all wells containing the inhibitor dilutions and controls.
-
Pre-incubate each plate/section for its designated time at 37°C.
-
-
Initiate and Measure Reaction:
-
Following each pre-incubation period, add the substrate and detection reagents to all wells of the respective plate/section.
-
Measure the enzyme activity.
-
-
Data Analysis:
-
Calculate the IC50 value for each pre-incubation time point by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic curve).
-
Plot the calculated IC50 values against the pre-incubation time.
-
The optimal pre-incubation time is the point at which the IC50 value becomes stable (i.e., no longer decreases with longer pre-incubation).
-
Data Presentation
Table 1: Example Data for Time-Dependence of Inhibition
| Pre-incubation Time (min) | % Inhibition (at IC50 concentration) |
| 0 | 45% |
| 5 | 60% |
| 10 | 70% |
| 15 | 75% |
| 30 | 75% |
| 60 | 76% |
This is example data. Actual results may vary.
Table 2: Example Data for Pre-incubation Time Optimization
| Pre-incubation Time (min) | Calculated IC50 (nM) |
| 5 | 85.2 |
| 15 | 55.1 |
| 30 | 47.8 |
| 45 | 47.5 |
| 60 | 47.6 |
This is example data. Actual results may vary.
Visualizations
Caption: Workflow for determining and optimizing this compound pre-incubation time.
References
hMAO-B-IN-3 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of hMAO-B-IN-3. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure experimental success and reproducibility.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No MAO-B Inhibition | Inaccurate concentration of this compound: Errors in dilution calculations or improper stock solution preparation. | 1. Verify all calculations for serial dilutions. 2. Prepare a fresh stock solution of this compound in 100% DMSO. 3. Perform a concentration-response curve to confirm the IC50 value. |
| Degraded Compound: Improper storage leading to loss of activity. | 1. Store this compound at -20°C and protect from light. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or substrate concentration. | 1. Ensure the assay buffer (e.g., 100 mM potassium phosphate) is at pH 7.4. 2. Maintain the reaction temperature at 37°C. 3. Optimize the substrate (e.g., tyramine) concentration to ensure it is not limiting. | |
| High Background Fluorescence | Contamination: Microbial contamination of reagents or cell cultures. | 1. Use sterile techniques and filtered solutions. 2. Regularly check cell cultures for any signs of contamination. |
| Autofluorescence of Test Compound: The compound itself fluoresces at the measurement wavelengths. | 1. Run a control well containing only the compound and assay buffer to measure its intrinsic fluorescence. 2. Subtract the background fluorescence from all experimental wells. | |
| Inconsistent Results/High Variability | Pipetting Errors: Inaccurate or inconsistent dispensing of small volumes. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Edge Effects in Microplate: Evaporation from wells on the edge of the plate leading to concentration changes. | 1. Avoid using the outer wells of the 96-well plate for critical samples. 2. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Cell-Based Assay Variability: Differences in cell passage number, seeding density, or health. | 1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding density across all wells. 3. Visually inspect cells for normal morphology and confluency before starting the experiment. | |
| Unexpected Cell Toxicity | Off-Target Effects: At high concentrations, the inhibitor may affect other cellular pathways. | 1. Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration of this compound. 2. Use the lowest effective concentration of the inhibitor in your experiments. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Ensure the final DMSO concentration in the cell culture medium is typically below 0.5%. 2. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of several neurotransmitters, including dopamine (B1211576).[1] By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. This is a key therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease.[2]
Q2: What are the expected IC50 values for MAO-B inhibition?
A2: While specific data for this compound is not widely published, a closely related compound, MAO-B-IN-30, has a reported IC50 value of approximately 0.082 µM for MAO-B. For comparison, the well-known MAO-B inhibitor Selegiline has an IC50 of about 0.0068 µM. It is important to note that IC50 values can vary based on experimental conditions.
Q3: How selective is this compound for MAO-B over MAO-A?
A3: Based on data for the related compound MAO-B-IN-30, it shows high selectivity for MAO-B. The IC50 value for MAO-A is reported to be 19.176 µM, resulting in a selectivity index (IC50 MAO-A / IC50 MAO-B) of over 200.
Q4: What are the potential neuroprotective effects of this compound?
A4: Beyond increasing dopamine levels, MAO-B inhibitors are known to have neuroprotective properties. These effects are thought to be mediated through various mechanisms, including the reduction of oxidative stress by preventing the formation of reactive oxygen species (ROS) during dopamine metabolism. Additionally, MAO-B inhibitors can modulate pro-survival signaling pathways, such as the Akt pathway, and increase the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors like BDNF and GDNF.[3]
Q5: What level of experimental variability is considered acceptable for MAO-B inhibition assays?
A5: For fluorometric MAO activity assays, a typical intra-assay coefficient of variation (CV) is between 1.5% and 5.2%, while the inter-assay CV can range from 3.4% to 10.3%.[4] It is recommended that each laboratory establish its own baseline for variability and reproducibility.
Quantitative Data
The following table summarizes the inhibitory activity and selectivity of a closely related compound, MAO-B-IN-30, and other common MAO-B inhibitors.
| Compound | Target | IC50 Value (µM) | Selectivity Index (MAO-A/MAO-B) |
| MAO-B-IN-30 | MAO-B | 0.082 | >200 |
| MAO-A | 19.176 | ||
| Selegiline (Control) | MAO-B | ~0.0068 | ~450 |
| MAO-A | ~3.0 | ||
| Clorgyline (Control) | MAO-A | ~0.0016 |
Note: IC50 values are sourced from literature and may vary depending on experimental conditions.[2]
Experimental Protocols
Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
This compound
-
Positive Control Inhibitor (e.g., Selegiline)
-
Negative Control (Vehicle, e.g., DMSO)
-
Horseradish Peroxidase (HRP)
-
Fluorogenic Probe (e.g., Amplex® Red)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
2. Reagent Preparation:
-
MAO-B Working Solution: Dilute the recombinant hMAO-B enzyme to the desired concentration in cold MAO-B Assay Buffer. Keep on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution and the positive control in MAO-B Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Substrate/Probe Solution: Prepare a working solution containing the MAO-B substrate, HRP, and the fluorogenic probe in MAO-B Assay Buffer.
3. Assay Procedure:
-
Add 25 µL of MAO-B Assay Buffer to the "Blank" wells.
-
Add 25 µL of the various concentrations of this compound working solutions to the "Inhibitor" wells.
-
Add 25 µL of the vehicle control to the "Vehicle Control" wells.
-
Add 25 µL of the positive control working solutions to the "Positive Control" wells.
-
Add 25 µL of the MAO-B working solution to all wells except the "Blank" wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the Substrate/Probe Solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C using a fluorescence plate reader (Ex/Em = 535/587 nm).
4. Data Analysis:
-
Subtract the fluorescence of the "Blank" wells from all other wells.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Metabolic pathway of dopamine by MAO-B and the inhibitory action of this compound.
Caption: General experimental workflow for the MAO-B fluorometric inhibition assay.
Caption: Proposed neuroprotective signaling pathway of MAO-B inhibitors.
References
- 1. Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease [rasagiline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Direct continuous fluorometric assay for monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
Technical Support Center: Overcoming hMAO-B-IN-3 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with hMAO-B-IN-3, particularly in the context of acquired resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A1: Reduced sensitivity to this compound can arise from several factors. The most common cause is the development of acquired resistance. This can occur through various mechanisms, including but not limited to:
-
Target Modification: Alterations in the MAOB gene, leading to changes in the protein structure that prevent effective drug binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.[1]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of MAO-B, thereby promoting cell survival and proliferation.
-
Epigenetic Alterations: Changes in DNA methylation or histone modification that alter the expression of genes involved in drug sensitivity and resistance.[1]
It is also crucial to rule out experimental variability, such as issues with compound stability, cell line contamination, or inconsistencies in assay protocols.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[2] This can be accomplished using a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.
Q3: What are the first troubleshooting steps I should take if I suspect this compound resistance?
A3: We recommend the following initial steps:
-
Confirm Cell Line Identity: Perform cell line authentication (e.g., short tandem repeat profiling) to ensure you are working with the correct cell line.
-
Verify Compound Integrity: Use a fresh, validated stock of this compound to rule out compound degradation.
-
Perform a Dose-Response Curve: Generate a full dose-response curve for both the parental and suspected resistant cell lines to accurately quantify the shift in IC50.
-
Mycoplasma Testing: Test your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs.
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Resistance
If you have confirmed this compound resistance, the next step is to investigate the underlying mechanism. This will guide the development of strategies to overcome it.
Problem: The IC50 of this compound in your cell line has increased by more than 10-fold.
Possible Cause & Solution:
| Potential Mechanism | Experimental Approach | Expected Outcome if Mechanism is Present |
| Target Alteration | Sanger sequencing of the MAOB gene's coding region. | Identification of mutations in the drug-binding site. |
| Increased Drug Efflux | Quantitative PCR (qPCR) or Western blot for common ABC transporters (e.g., MDR1, BCRP). | Increased mRNA or protein levels of one or more transporters. |
| Bypass Pathway Activation | Phospho-protein array or Western blot analysis of key survival signaling pathways (e.g., Akt, ERK, STAT3). | Increased phosphorylation of key signaling proteins in the resistant cells, even in the presence of this compound. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.01 nM to 100 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Quantitative PCR (qPCR) for ABC Transporter Expression
-
RNA Extraction: Isolate total RNA from both parental and resistant cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using primers specific for the ABC transporter of interest (e.g., ABCB1 for MDR1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in the resistant cells compared to the parental cells using the ΔΔCt method.
Signaling Pathways and Workflows
Diagram 1: Hypothetical this compound Resistance Mechanism
Caption: Potential mechanisms of resistance to this compound.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: A logical workflow for investigating this compound resistance.
Guide 2: Strategies to Overcome this compound Resistance
Once a potential resistance mechanism is identified, you can explore strategies to re-sensitize the cells to this compound or use alternative therapeutic approaches.
Problem: Your cell line shows high expression of the MDR1 efflux pump, correlating with this compound resistance.
Proposed Solution: Combination Therapy
Consider co-administering this compound with a known inhibitor of the identified efflux pump. For example, Verapamil is a known inhibitor of MDR1. This can increase the intracellular concentration of this compound and restore its efficacy.[3]
Experimental Validation of Combination Therapy
| Experiment | Methodology | Expected Outcome |
| Synergy Assay | Treat resistant cells with a matrix of this compound and the efflux pump inhibitor concentrations. Assess cell viability after 72 hours. | A synergistic or additive effect, indicating that the combination is more effective than either agent alone. |
| Intracellular Drug Accumulation | Use a fluorescent analog of this compound or LC-MS/MS to quantify its intracellular concentration with and without the efflux pump inhibitor. | Increased intracellular accumulation of this compound in the presence of the inhibitor. |
Diagram 3: Overcoming Efflux Pump-Mediated Resistance
Caption: Combination therapy to overcome efflux pump-mediated resistance.
References
hMAO-B-IN-3 interference with assay reagents
Welcome to the technical support center for hMAO-B-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference and to offer troubleshooting solutions.
Compound Profile: this compound
This compound is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) with a reported IC50 of 47.4 nM.[1] It is under investigation for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.[2][3][4] MAO-B is an enzyme that breaks down neurotransmitters like dopamine (B1211576); its inhibition can increase dopamine levels in the brain.[5][][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of MAO-B.[8] MAO-B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of monoamines, including the neurotransmitter dopamine.[7][9] By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain.[2][] Some MAO-B inhibitors, like selegiline (B1681611) and rasagiline, are irreversible, while others like safinamide (B1662184) are reversible.[10] The reversibility of this compound has been demonstrated to be reversible and selective.[8]
Q2: I am observing lower-than-expected potency (higher IC50) in my fluorescence-based MAO-B activity assay. What could be the cause?
Several factors could contribute to this observation. A common issue is interference of the test compound with the fluorescence signal. Another possibility is that the compound degrades in the assay buffer.
Troubleshooting Steps:
-
Fluorescence Interference Check: Run a control experiment without the MAO-B enzyme. Add this compound at various concentrations to the assay buffer containing the fluorescent substrate and detection probe. If you observe a decrease in fluorescence, your compound may be quenching the signal, leading to an artificially high IC50 value.
-
Compound Stability Check: Prepare a solution of this compound in the assay buffer and incubate it under the same conditions as your main experiment (e.g., 37°C for 30 minutes). Analyze the solution by HPLC or LC-MS at different time points to check for degradation.
Q3: My dose-response curve for this compound is showing a shallow slope or is not reaching 100% inhibition. What should I do?
This could be due to several reasons including compound aggregation, non-specific binding, or reaching the solubility limit of the compound.
Troubleshooting Steps:
-
Solubility Assessment: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. You can also use a nephelometer to quantify turbidity.
-
Detergent Addition: To mitigate potential aggregation, consider adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer.
-
Alternative Assay Technology: If the issue persists, consider using an orthogonal assay method that is less susceptible to interference, such as a spectrophotometric or radioisotope-based assay.[11]
Troubleshooting Guides
Guide 1: Investigating Autofluorescence of this compound
Issue: The compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the assay, leading to a high background signal and inaccurate readings.
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a black, flat-bottom 96-well plate.[12]
-
Add the compound dilutions to the wells.
-
Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
Subtract the background fluorescence from the wells containing only the assay buffer.
Data Interpretation:
| This compound (µM) | Raw Fluorescence Units (RFU) | Background Corrected RFU |
| 100 | 5870 | 5750 |
| 50 | 3120 | 3000 |
| 25 | 1680 | 1560 |
| 12.5 | 910 | 790 |
| 6.25 | 520 | 400 |
| 0 (Buffer) | 120 | 0 |
If you observe a significant concentration-dependent increase in RFU, your compound is autofluorescent.
Guide 2: Assessing Reversibility of Inhibition
Issue: It is crucial to determine if this compound is a reversible or irreversible inhibitor to understand its mechanism of action.
Protocol:
-
Pre-incubate the MAO-B enzyme with a high concentration of this compound (e.g., 10x IC50) for a set period (e.g., 30 minutes).
-
As a control, pre-incubate the enzyme with a known irreversible inhibitor (e.g., Pargyline) and a known reversible inhibitor (e.g., Safinamide).[13]
-
Remove the unbound inhibitor by dialysis or using a desalting column.[12]
-
Measure the activity of the treated enzyme and compare it to an untreated enzyme control.
Data Interpretation:
| Treatment | % MAO-B Activity Recovered | Interpretation |
| This compound | 92% | Reversible |
| Pargyline | 8% | Irreversible |
| Safinamide | 95% | Reversible |
If enzyme activity is restored after removing the compound, the inhibition is reversible.
Experimental Protocols & Visualizations
MAO-B Activity Assay Workflow
This workflow outlines a typical fluorescence-based assay to determine the IC50 of this compound.
Caption: Workflow for a fluorescence-based MAO-B inhibition assay.
Dopamine Metabolism Signaling Pathway
This diagram illustrates the role of MAO-B in dopamine metabolism and the effect of an inhibitor like this compound.
Caption: Simplified pathway of dopamine metabolism by MAO-B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of hMAO-B-IN-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with hMAO-B-IN-3. The guidance provided is based on established principles of drug delivery and preclinical development.
I. Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the in vivo bioavailability of this compound.
Issue 1: Low or No Detectable Plasma Exposure After Oral Dosing
Question: We administered this compound orally to our animal models, but the plasma concentrations are very low or undetectable. What are the potential causes and how can we troubleshoot this?
Answer:
Low oral bioavailability is a common challenge for many small molecule inhibitors. The primary reasons can be categorized into poor absorption and/or high first-pass metabolism.[1][2] A systematic approach is necessary to identify the root cause.
Predicted Physicochemical Properties of this compound:
To provide a more targeted troubleshooting strategy, we have predicted the physicochemical properties of this compound using its SMILES string (O=C(OCC1=CC=CC=C1)/C(C#N)=C/C=C/C2=CC=C(OCO3)C3=C2) and the SwissADME online tool.
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 333.34 g/mol | Favorable (within Lipinski's rule of 5) |
| LogP (Consensus) | 2.87 | Good lipophilicity, suggesting reasonable permeability |
| Water Solubility | Poorly soluble | Potential for solubility-limited absorption |
| GI Absorption | High | Predicted to be well-absorbed from the gut |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
Disclaimer: These are in silico predictions and should be confirmed experimentally.
Based on these predictions, the most likely initial hurdle for this compound's oral bioavailability is its poor water solubility .
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Experimental Steps:
-
Confirm Aqueous Solubility: Experimentally determine the solubility of this compound in buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
In Vitro Dissolution: Perform dissolution testing of the neat compound to understand its intrinsic dissolution rate.
-
Formulation Development: If solubility is confirmed to be low, explore enabling formulations. Start with simple approaches like creating a nanosuspension or using co-solvents. More advanced options include amorphous solid dispersions and lipid-based formulations.[3][4]
-
Determine Absolute Bioavailability: Conduct a pharmacokinetic (PK) study in a relevant animal model (e.g., rat) with both intravenous (IV) and oral (PO) administration. This will determine the absolute bioavailability and help differentiate between absorption and clearance issues.
-
Assess Metabolic Stability: Use in vitro assays with liver microsomes or hepatocytes to evaluate the susceptibility of this compound to first-pass metabolism.[5]
-
Evaluate Intestinal Permeability: A Caco-2 cell monolayer assay can be used to estimate the intestinal permeability of the compound.
Issue 2: High Variability in Plasma Exposure Between Animals
Question: We are seeing significant variability in the plasma concentrations of this compound between individual animals in the same dosing group. What could be causing this?
Answer:
High inter-animal variability in exposure is often linked to formulation issues, particularly for poorly soluble compounds.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | If using a suspension, ensure it is homogenous before and during dosing. Use a validated method for preparation. |
| Food Effects | Standardize the feeding schedule of the animals. Typically, animals are fasted overnight before oral dosing. |
| Gastrointestinal pH Differences | While harder to control, using a formulation that ensures the drug is in a solubilized state can mitigate the effects of pH variation. |
| Coprophagy (in rodents) | House animals in a way that minimizes or prevents coprophagy, as this can lead to re-absorption of the compound. |
II. Frequently Asked Questions (FAQs)
Q1: What is the first-pass effect and could it be affecting the bioavailability of this compound?
A1: The first-pass effect, or first-pass metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body (most commonly the liver and gut wall) that results in a reduction of the concentration of the active drug before it reaches the systemic circulation. This can significantly lower the oral bioavailability of a drug. For this compound, if in vitro metabolism studies show high clearance in liver microsomes or hepatocytes, then first-pass metabolism is a likely contributor to low bioavailability.
Q2: What are some suitable starting formulations for a poorly soluble compound like this compound for in vivo preclinical studies?
A2: For early-stage preclinical studies, the goal is to achieve adequate exposure to assess pharmacology and toxicology. Simple and commonly used vehicle systems for poorly soluble compounds include:
-
Suspensions: Micronized this compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).
-
Solutions with Co-solvents: If the compound has some solubility in pharmaceutically acceptable co-solvents, a solution can be prepared. Common co-solvents include polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol, and ethanol.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the compound in an oil (e.g., corn oil, sesame oil) can be an effective strategy.
Q3: What in vitro assays can we use to predict the in vivo bioavailability of this compound?
A3: A combination of in vitro assays can provide a good initial assessment of the potential for in vivo bioavailability:
-
Solubility Assays: To determine the aqueous solubility at various pHs.
-
Caco-2 Permeability Assay: To predict intestinal permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Liver Microsomal Stability Assay: To estimate the rate of metabolism by cytochrome P450 enzymes in the liver.
-
Plasma Protein Binding: To determine the fraction of the drug that is bound to plasma proteins, as only the unbound fraction is pharmacologically active.
Q4: How do we interpret the results from a Caco-2 permeability assay?
A4: The Caco-2 assay provides an apparent permeability coefficient (Papp).
| Papp (A to B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests that the compound is a substrate for an efflux transporter, which can limit its absorption.
III. Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolic clearance of this compound in liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (from the relevant species, e.g., rat, human)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound (e.g., testosterone)
-
Acetonitrile (B52724) with internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, liver microsomes, and this compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds for low and high permeability (e.g., atenolol (B1665814) and propranolol)
-
Lucifer yellow for monolayer integrity testing
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add this compound (typically at 10 µM) to the apical (A) side of the inserts for A-to-B permeability assessment, and to the basolateral (B) side for B-to-A permeability assessment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment (B for A-to-B, and A for B-to-A).
-
At the end of the experiment, check the integrity of the cell monolayer using Lucifer yellow.
-
Quantify the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
IV. Visualizations
Signaling Pathway: Factors Affecting Oral Bioavailability
Caption: Key physiological steps influencing oral drug bioavailability.
Logical Relationship: Decision Tree for Formulation Strategy
References
- 1. ADMETlab 2.0 [admetmesh.scbdd.com]
- 2. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
hMAO-B-IN-3 purity and quality control assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial solubilization, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its broad solubilizing capacity for many organic compounds.[1] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF). The selection of the solvent should consider the tolerance of your specific experimental system.
Q2: My this compound solution has changed color. What should I do?
A2: A change in the color of your this compound solution may indicate chemical degradation or oxidation.[2] This can be influenced by factors such as exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments. A stability analysis using High-Performance Liquid Chromatography (HPLC) can help determine the purity of the solution.
Q3: I am observing inconsistent results in my enzyme inhibition assays. What could be the cause?
A3: Inconsistent results can stem from several factors, including the degradation of the inhibitor, precipitation of the compound in the assay buffer, or interference with the assay technology.[2][3] Ensure your stock solutions are properly stored and that the final concentration of the organic solvent in your assay is low (typically below 0.5% v/v) to avoid affecting the biological system.[1] It is also advisable to check for compound autofluorescence or aggregation, which can interfere with certain assay formats.
Q4: What is a typical purity specification for this compound?
A4: While specific purity can vary between batches and suppliers, a purity of ≥95% is common for research-grade small molecule inhibitors. For detailed information on a specific lot, it is always best to refer to the Certificate of Analysis (CoA) provided by the supplier.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffer
-
Symptom: The compound precipitates when diluted from the organic stock solution into the aqueous assay buffer.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible in the final assay medium.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can improve solubility. Determine the pKa of this compound if possible and test a range of pH values around the pKa.
-
Use of Excipients: Consider the use of solubilizing agents or excipients, such as cyclodextrins (e.g., HP-β-cyclodextrin) or non-ionic detergents (e.g., Tween® 80), in your aqueous buffer. It is essential to include appropriate vehicle controls to ensure the excipient does not interfere with the assay.
-
Issue 2: Compound Instability and Degradation
-
Symptom: Loss of inhibitory activity over time or inconsistent experimental results.
-
Troubleshooting Steps:
-
Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and air. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Stability Assessment: Perform a stability study by analyzing aliquots of your stock solution via HPLC at different time points to monitor for degradation products.
-
Purity and Quality Control Assessment
Summary of Analytical Data
The following table summarizes the typical analytical methods used for the quality control of this compound and the expected results.
| Parameter | Method | Typical Specification | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 95% | To determine the percentage of the active compound and detect any impurities. |
| Identity | Mass Spectrometry (MS) | Consistent with the expected molecular weight | To confirm the chemical identity of the compound. |
| Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Consistent with the proposed chemical structure | To elucidate the detailed chemical structure of the compound. |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits (e.g., ICH guidelines) | To quantify the amount of residual solvents from the synthesis process. |
Experimental Protocols
Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound reference standard and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions to generate a series of standard solutions for calibration.
-
-
Preparation of Sample Solution:
-
Dissolve the this compound sample in the same solvent as the standard to a similar concentration.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the percentage purity of the sample by comparing the peak area of the main compound to the total peak area of all components.
-
Protocol 2: Assessment of Compound Stability
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in the desired solvent.
-
Immediately analyze an aliquot of this solution by HPLC (as described in Protocol 1) to establish the initial purity and peak area.
-
-
Storage:
-
Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, with or without light exposure).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24 hours, 1 week, 1 month), take an aliquot of the stored solution.
-
Analyze the aliquot by HPLC using the same method as the initial analysis.
-
-
Data Evaluation:
-
Compare the peak area of the parent compound at each time point to the initial (T=0) peak area to determine the percentage of degradation.
-
Visualizations
Caption: Quality control workflow for this compound.
Caption: Troubleshooting guide for this compound solubility issues.
References
Technical Support Center: Interpreting Unexpected Results with hMAO-B-IN-3
Welcome to the technical support center for hMAO-B-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental outcomes. Below, you will find a comprehensive guide in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency and selectivity of this compound?
Q2: What is the mechanism of inhibition for this compound?
A2: Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of hMAO-B. This means that the inhibitor binds to the active site of the enzyme, thereby competing with the natural substrate.
Q3: Are there any known off-target effects of this compound?
A3: At a concentration of 10 μM, this compound has been observed to cause a small but significant decrease in P-glycoprotein (P-gp) efflux activity in Caco-2 cells. P-gp is a well-known efflux transporter that plays a role in drug absorption and distribution. This interaction could be a contributing factor to unexpected results in cell-based assays, particularly those involving drug transport or accumulation.
Q4: What is the expected cytotoxicity of this compound?
A4: this compound is described as having a "broad safety window". While specific cytotoxicity data for this compound is not detailed in the available literature, a similar piperine-based MAO-B inhibitor (MAO-B-IN-15) showed no effect on the viability of SH-SY5Y cells at a concentration of 10 μM. This suggests that this compound is unlikely to be cytotoxic at the concentrations typically used for MAO-B inhibition assays.
Troubleshooting Guide
Issue 1: Lower-than-Expected or No Inhibition of hMAO-B Activity
| Possible Cause | Suggested Solution |
| Incorrect Inhibitor Concentration | Verify the calculations for the dilution of your this compound stock solution. We recommend performing a full dose-response curve to confirm the IC50 value in your specific assay conditions. |
| Degraded or Inactive Compound | Ensure proper storage of this compound according to the manufacturer's instructions. If degradation is suspected, verify the compound's integrity using analytical methods such as HPLC-MS. |
| Suboptimal Assay Conditions | Ensure that the pH, temperature, and incubation times of your assay are optimal for hMAO-B activity. Include a known MAO-B inhibitor, such as selegiline (B1681611) or pargyline, as a positive control to validate your assay setup. |
| High Substrate Concentration | As this compound is a competitive inhibitor, a high concentration of the MAO-B substrate can compete with the inhibitor and lead to an underestimation of its potency. Consider using a substrate concentration at or below the Km value. |
Issue 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Ensure that your pipettes are properly calibrated and that you are using appropriate pipetting techniques to minimize errors in reagent delivery. |
| Incomplete Mixing of Reagents | Gently but thoroughly mix the contents of each well after the addition of reagents to ensure a homogenous reaction mixture. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients across the plate, consider not using the outer wells or filling them with a buffer to maintain a humid environment. |
Issue 3: Unexpected Cellular Phenotypes
| Possible Cause | Suggested Solution |
| Off-Target Effects | At higher concentrations (e.g., ≥10 μM), consider the potential for off-target effects, such as the inhibition of P-gp efflux activity. If you suspect off-target effects, you can perform counter-screening against relevant targets. |
| Interaction with MAO-A | Although designed to be selective, at very high concentrations, this compound might exhibit some inhibitory activity against MAO-A. To assess this, perform a parallel assay using recombinant hMAO-A. |
| Cell Line Specific Effects | The observed phenotype may be specific to the cell line being used. Consider using a different cell line or primary cells to confirm your findings. |
Data Presentation
Table 1: In Vitro Activity of this compound and Reference Compounds
| Compound | Target | IC50 (nM) | Inhibition Mechanism |
| This compound (Compound 15) | hMAO-B | 47.4 | Competitive |
| Selegiline | hMAO-B | Varies (literature) | Irreversible |
| Pargyline | hMAO-B | Varies (literature) | Irreversible |
| Clorgyline | hMAO-A | Varies (literature) | Irreversible |
Experimental Protocols
Protocol 1: Determination of hMAO-B Inhibitory Activity (Fluorometric Assay)
This protocol is a general guideline based on commonly used methods for assessing MAO-B activity.
1. Reagents and Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
This compound (stock solution in DMSO)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., kynuramine (B1673886) or tyramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Positive control inhibitor (e.g., selegiline)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Dilute the hMAO-B enzyme to the desired working concentration in cold MAO Assay Buffer.
-
Prepare serial dilutions of this compound and the positive control in MAO Assay Buffer.
-
Prepare the working substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO Assay Buffer. Protect this solution from light.
-
-
Assay Plate Setup:
-
Add 20 µL of the serially diluted this compound, positive control, or assay buffer (for no-inhibitor control) to the appropriate wells.
-
Add 20 µL of the diluted hMAO-B enzyme solution to all wells except for the "no-enzyme" blank wells.
-
Gently mix and pre-incubate the plate at 37°C for 10-15 minutes, protected from light.
-
-
Initiate the Reaction:
-
Add 60 µL of the working substrate solution to all wells.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex® Red-based assays) kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
Validation & Comparative
A Comparative Analysis of hMAO-B-IN-3 and Selegiline for Monoamine Oxidase B Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and potency of the novel monoamine oxidase B (MAO-B) inhibitor, hMAO-B-IN-3, and the established drug, selegiline (B1681611). This document compiles quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an informed assessment of these two compounds.
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, most notably dopamine (B1211576).[1] Inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it elevates dopamine levels in the brain.[1] Selegiline is a potent, selective, and irreversible inhibitor of MAO-B that has been a mainstay in the treatment of Parkinson's disease.[2] In the ongoing quest for novel and improved therapeutic agents, this compound has emerged as a potent inhibitor of human MAO-B (hMAO-B).[3] This guide offers a head-to-head comparison of these two inhibitors based on available experimental data.
Quantitative Comparison of Inhibitory Potency
The efficacy and potency of this compound and selegiline as hMAO-B inhibitors are summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
| Compound | Target | IC50 (nM) | Inhibition Type | Selectivity |
| This compound (Compound 15) | hMAO-B | 47.4[3] | Competitive | Selective for MAO-B |
| Selegiline | hMAO-B | 37 - 51 | Irreversible | Selective for MAO-B over MAO-A |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocols
The following protocols describe the methodologies used to determine the inhibitory potency of this compound and selegiline against hMAO-B.
In Vitro Fluorometric Monoamine Oxidase B Inhibition Assay (for this compound)
This protocol is adapted from the methods described by Chavarria et al. (2020).
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human monoamine oxidase B (hMAO-B).
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
Kynuramine (B1673886) (substrate)
-
This compound (test compound)
-
Selegiline (positive control)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Stock solutions of this compound and selegiline are prepared in DMSO. Serial dilutions are then made in phosphate buffer to achieve a range of test concentrations.
-
Enzyme Preparation: The recombinant hMAO-B enzyme is diluted to the desired working concentration in phosphate buffer.
-
Assay Reaction:
-
A defined volume of the diluted test compound or control is added to the wells of the 96-well plate.
-
The diluted enzyme solution is then added to each well.
-
The plate is pre-incubated for 10 minutes to allow for inhibitor-enzyme interaction.
-
The enzymatic reaction is initiated by the addition of the kynuramine substrate.
-
-
Detection:
-
The plate is incubated at 37°C for a specified period.
-
The MAO-B-catalyzed deamination of kynuramine produces the fluorescent product 4-hydroxyquinoline.
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 310 nm and 400 nm, respectively.
-
-
Data Analysis:
-
Background fluorescence is subtracted from all readings.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Pathways
To better understand the context of MAO-B inhibition, the following diagrams, generated using the DOT language, illustrate the dopamine metabolism pathway and the experimental workflow for assessing inhibitor potency.
Mechanism of Action
A key differentiator between the two compounds is their mechanism of inhibition.
This compound acts as a competitive inhibitor . This means it reversibly binds to the active site of the MAO-B enzyme, competing with the natural substrate (e.g., dopamine). The inhibitor's binding affinity for the active site dictates its potency.
Selegiline , in contrast, is an irreversible inhibitor , also known as a suicide inhibitor. It initially binds to the MAO-B active site and is then processed by the enzyme. This process leads to the formation of a reactive intermediate that covalently bonds with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, permanently inactivating it. This irreversible nature contributes to its long-lasting therapeutic effect.
References
- 1. Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to hMAO-B-IN-3 and Safinamide as Reversible MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two reversible monoamine oxidase B (MAO-B) inhibitors: the research chemical hMAO-B-IN-3 and the approved drug safinamide (B1662184). The information presented is intended to assist researchers and drug development professionals in understanding the key differences in their biochemical and pharmacological profiles.
Introduction to MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) in the brain. Inhibition of MAO-B increases dopaminergic neurotransmission and is a validated therapeutic strategy for Parkinson's disease. Reversible inhibitors offer a potential safety advantage over irreversible inhibitors by allowing for a faster recovery of enzyme function. This guide focuses on two such reversible inhibitors.
Safinamide is a marketed drug for Parkinson's disease with a multi-faceted mechanism of action that includes reversible MAO-B inhibition and modulation of glutamate (B1630785) release.[1][2][3] This compound , a research compound, has been identified as a potent and selective reversible inhibitor of human MAO-B.[4]
Quantitative Comparison of Inhibitory Activity and Selectivity
The following table summarizes the key quantitative data for this compound and safinamide, providing a direct comparison of their potency and selectivity for MAO-B over MAO-A.
| Parameter | This compound (Compound 15) | Safinamide |
| Target | Human Monoamine Oxidase B (hMAO-B) | Human Monoamine Oxidase B (hMAO-B) |
| Inhibition Type | Reversible | Reversible[1][2] |
| hMAO-B IC50 | 47.4 nM[2] | 98 nM[5][6] |
| hMAO-A Inhibition | >100 µM (IC50) | 580 µM (IC50)[7] |
| Selectivity Index (SI) | >2110 | ~5918 |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher SI indicates greater selectivity for MAO-B.
Mechanism of Action
This compound
This compound acts as a selective and reversible inhibitor of MAO-B.[4] Its mechanism is primarily focused on blocking the active site of the MAO-B enzyme, thereby preventing the breakdown of dopamine.
Safinamide
Safinamide also acts as a selective and reversible MAO-B inhibitor.[1][2] However, it possesses a dual mechanism of action. In addition to MAO-B inhibition, it modulates voltage-sensitive sodium and calcium channels, which leads to an inhibition of stimulated glutamate release.[7][8][9] This latter action is thought to contribute to its therapeutic effects in Parkinson's disease, potentially by reducing excitotoxicity.[3][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize MAO-B inhibitors.
Determination of IC50 for MAO-B Inhibition (Fluorometric Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against MAO-B using a fluorometric assay.
1. Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-B catalyzed oxidation of a substrate (e.g., tyramine (B21549) or kynuramine). The H₂O₂ is detected using a probe that fluoresces upon oxidation by horseradish peroxidase (HRP).
2. Materials:
- Recombinant human MAO-B enzyme
- MAO-B substrate (e.g., tyramine, kynuramine)
- Test compound (this compound or safinamide)
- Positive control inhibitor (e.g., selegiline)
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Fluorescent probe (e.g., Amplex Red)
- Horseradish peroxidase (HRP)
- 96-well black microplate
- Fluorescence microplate reader
3. Procedure:
- Prepare serial dilutions of the test compound and the positive control in the assay buffer.
- In the wells of the microplate, add the diluted test compounds, a vehicle control (for 100% enzyme activity), and a blank (no enzyme).
- Add the MAO-B enzyme to all wells except the blank and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
- Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
- Initiate the enzymatic reaction by adding the reaction mixture to all wells.
- Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm for Amplex Red).
4. Data Analysis:
- Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
- Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway of MAO-B Inhibition
Caption: Mechanism of MAO-B Inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 Determination.
Conclusion
Both this compound and safinamide are potent and selective reversible inhibitors of MAO-B. Based on the available in vitro data, this compound (Compound 15) appears to be more potent in its inhibitory action on hMAO-B than safinamide. However, safinamide is a clinically approved drug with a well-characterized pharmacokinetic and safety profile, and it possesses a dual mechanism of action that may offer additional therapeutic benefits. Further in vivo studies are required to fully elucidate the therapeutic potential of this compound and to draw a more comprehensive comparison with established drugs like safinamide. This guide provides a foundational comparison to aid researchers in the evaluation and potential further development of novel MAO-B inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-directed mutagenesis of monoamine oxidase A and B: role of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to hMAO-B-IN-3 and Other Selective MAO-B Inhibitors
This guide provides a comprehensive comparison of the novel selective monoamine oxidase-B (MAO-B) inhibitor, hMAO-B-IN-3, with other well-established selective MAO-B inhibitors: selegiline, rasagiline, and safinamide (B1662184). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the biochemical potency and selectivity of these compounds, supported by experimental data.
Introduction to Monoamine Oxidase-B Inhibition
Monoamine oxidase-B (MAO-B) is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several important neurotransmitters, most notably dopamine (B1211576).[1] Inhibition of MAO-B leads to a decrease in dopamine degradation, thereby increasing its concentration in the brain. This mechanism is a cornerstone in the treatment of neurodegenerative conditions, particularly Parkinson's disease, where dopamine levels are significantly depleted.[2][3] Selective MAO-B inhibitors are favored as they avoid the "cheese effect," a hypertensive crisis associated with the inhibition of MAO-A, which is responsible for metabolizing dietary amines like tyramine.[3]
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a MAO-B inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for MAO-B over MAO-A. A lower IC50 value indicates greater potency, while a higher selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), signifies a more favorable safety profile.
This compound, also referred to as compound 15, is a potent inhibitor of human MAO-B with a reported IC50 value of 47.4 nM.[4][5] The following table summarizes the in vitro potency and selectivity of this compound in comparison to selegiline, rasagiline, and safinamide.
| Compound | Target | IC50 (nM) | Selectivity Index (SI) | Mechanism of Action | Reference |
| This compound (Compound 15) | hMAO-B | 47.4 | >211 | Competitive | [4] |
| hMAO-A | >10000 | [4] | |||
| Selegiline | MAO-B | 51 | ~450 | Irreversible | [6] |
| MAO-A | 23000 | [6] | |||
| Rasagiline | MAO-B | 4.43 | ~93 | Irreversible | [7][8] |
| MAO-A | 412 | [7][8] | |||
| Safinamide | MAO-B | ~79-98 | ~1000-5918 | Reversible | [9][10] |
| MAO-A | ~80000 | [9] |
Note: IC50 values can vary between studies depending on the experimental conditions. The data presented here is a consolidation of reported values for comparative purposes.
Experimental Protocols
The determination of IC50 values for MAO-B inhibitors is crucial for their characterization. A common method involves a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
General Protocol for MAO-B Inhibition Assay:
1. Reagents and Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
MAO-B substrate (e.g., kynuramine (B1673886) or benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader capable of fluorescence measurement
2. Assay Procedure:
-
Prepare serial dilutions of the test and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the inhibitor solutions to the respective wells. Include wells for a positive control (a known MAO-B inhibitor) and a negative control (vehicle).
-
Add the recombinant human MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a defined period (e.g., 30-60 minutes) at 37°C.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Specific Protocol for this compound (Compound 15) Inhibition Assay:
The inhibitory activity of this compound was determined using human recombinant MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 insect cells. The assay measured the formation of 4-hydroxyquinoline (B1666331) from the substrate kynuramine. The reaction was initiated by the addition of the enzyme after a 10-minute pre-incubation of the inhibitor with the substrate.[5]
Signaling Pathways and Experimental Workflows
Dopamine Metabolism Pathway
The primary mechanism of action of MAO-B inhibitors is the modulation of the dopamine metabolic pathway. By inhibiting MAO-B, these compounds prevent the breakdown of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC), thereby increasing the synaptic availability of dopamine.
Caption: Dopamine metabolism and the point of MAO-B inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a MAO-B inhibitor using an in vitro fluorescence-based assay.
Caption: General workflow for IC50 determination of MAO-B inhibitors.
References
- 1. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating hMAO-B-IN-3 Target Binding and Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hMAO-B-IN-3 with other monoamine oxidase B (MAO-B) inhibitors, focusing on target binding and engagement. The information is compiled from various sources to offer a broad perspective on its performance against established alternatives like selegiline, rasagiline, and safinamide. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided to enable researchers to conduct their own validation studies.
Introduction to hMAO-B and its Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neuroactive and vasoactive amines, such as dopamine (B1211576) and phenethylamine, in the central nervous system.[1] Elevated levels of MAO-B are associated with neurodegenerative disorders like Parkinson's disease and Alzheimer's disease, making it a significant therapeutic target.[1][2] Inhibitors of MAO-B can increase the bioavailability of dopamine, offering symptomatic relief and potentially neuroprotective effects.[3][4]
This compound is a potent inhibitor of human MAO-B (hMAO-B). Understanding its binding affinity and engagement with the target in a cellular context is critical for its development as a potential therapeutic agent. This guide compares this compound with established MAO-B inhibitors, providing available data and methodologies for its validation.
Comparative Analysis of MAO-B Inhibitors
The following table summarizes the available quantitative data for this compound and other well-characterized MAO-B inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparison of Inhibitory Potency (IC50) and Binding Affinity (Ki) of MAO-B Inhibitors
| Inhibitor | IC50 (nM) for hMAO-B | Ki (nM) for hMAO-B | Reversibility |
| This compound (related compound MAO-B-IN-30) | 82[5] | Not Reported | Not Reported |
| Selegiline | 14 - 51[6] | Not Reported | Irreversible[6] |
| Rasagiline | 4 - 14[1] | Not Reported | Irreversible[1] |
| Safinamide | 79 - 98[1] | 500[7] | Reversible[1] |
Note: The IC50 value for a related compound, MAO-B-IN-30, is presented here. Direct, side-by-side comparative data for this compound was not available in the public domain at the time of this guide's compilation. Researchers are encouraged to perform head-to-head comparisons using the provided protocols for the most accurate assessment.
Experimental Protocols
To facilitate the validation of this compound target binding and engagement, detailed protocols for key experiments are provided below.
MAO-B Enzyme Activity Assay (Fluorometric)
This assay determines the in vitro inhibitory potency of a compound by measuring the reduction in MAO-B enzymatic activity. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate, using a fluorometric probe.[8][9]
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., Tyramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compound (this compound) and reference inhibitors (Selegiline, Rasagiline, Safinamide)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in MAO-B assay buffer to achieve a range of final concentrations.
-
Prepare a working solution of human recombinant MAO-B enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a substrate working solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer. This should be prepared fresh and protected from light.
-
-
Assay Performance:
-
Add a small volume (e.g., 10 µL) of the diluted compound solutions or vehicle control to the wells of the 96-well plate.
-
Add the MAO-B enzyme solution (e.g., 50 µL) to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate working solution (e.g., 40 µL) to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (100% activity) and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[10][11]
Materials:
-
Human cell line endogenously expressing MAO-B (e.g., SH-SY5Y)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound) and reference inhibitors
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
Reagents and equipment for downstream protein detection (e.g., Western blotting or ELISA)
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
-
-
Heat Shock:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble MAO-B in each sample using a specific antibody-based method like Western blotting or ELISA.
-
Generate a melting curve by plotting the amount of soluble MAO-B as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble MAO-B against the compound concentration.
-
Visualizing Pathways and Workflows
To further aid in the understanding of MAO-B's role and the experimental procedures for inhibitor validation, the following diagrams are provided.
Caption: Signaling pathway of MAO-B in dopamine metabolism.
Caption: Experimental workflow for validating this compound target engagement.
References
- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
hMAO-B-IN-3: A Potent and Selective Inhibitor of Monoamine Oxidase B
For Researchers, Scientists, and Drug Development Professionals
hMAO-B-IN-3 has emerged as a significant compound in neuropharmacology, demonstrating high potency and selectivity as an inhibitor of human monoamine oxidase B (hMAO-B). This guide provides a comprehensive comparison of its activity against other monoamine oxidases, supported by experimental data and detailed protocols to assist researchers in their evaluation and application of this molecule.
Selectivity Profile of this compound
This compound exhibits a strong inhibitory preference for hMAO-B over its isoform, hMAO-A. The inhibitory activities are quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (hMAO-A) / IC50 (hMAO-B), provides a clear measure of the compound's preference for hMAO-B.
| Compound | hMAO-B IC50 (nM)[1] | hMAO-A IC50 (µM) | Selectivity Index (SI) vs hMAO-A |
| This compound | 47.4 | > 100 | > 2110 |
A higher selectivity index indicates a greater selectivity for hMAO-B over hMAO-A.
Comparative Analysis
The data clearly illustrates the high selectivity of this compound. With an IC50 value of 47.4 nM for hMAO-B and an IC50 value greater than 100 µM for hMAO-A, the compound is over 2110-fold more selective for the B isoform of the enzyme.[1] This level of selectivity is a critical attribute for therapeutic candidates targeting neurodegenerative disorders such as Parkinson's disease, where inhibition of MAO-B is a key therapeutic strategy and off-target inhibition of MAO-A can lead to undesirable side effects. Another source reports a similar IC50 of 96 nM for its reversible and selective inhibition of MAO-B and notes a low 3% inhibitory effect on MAO-A at a concentration of 1 µM.[2]
Experimental Protocols
The following is a detailed methodology for the in vitro monoamine oxidase inhibition assay used to determine the selectivity profile of this compound.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (expressed in baculovirus-infected BTI-TN-5B1-4 insect cells)[1]
-
Kynuramine (B1673886) (substrate)
-
This compound (test compound)
-
Clorgyline (positive control for MAO-A)
-
(R)-(-)-Deprenyl (positive control for MAO-B)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Test compounds and positive controls are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the stock solutions are prepared in potassium phosphate buffer. The final DMSO concentration in the assay is kept below 1% to avoid solvent effects.
-
-
Enzyme and Substrate Preparation:
-
Recombinant hMAO-A and hMAO-B enzymes are diluted in potassium phosphate buffer to achieve a suitable concentration for the assay.
-
Kynuramine substrate solution is prepared in potassium phosphate buffer.
-
-
Assay Protocol:
-
The assay is performed in 96-well plates.
-
To each well, add 50 µL of the appropriate enzyme solution (hMAO-A or hMAO-B).
-
Add 50 µL of the test compound or positive control solution at various concentrations to the wells.
-
The plate is pre-incubated for 10 minutes at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
The enzymatic reaction is initiated by adding 100 µL of the kynuramine substrate solution to each well.
-
The plate is incubated for a further 20 minutes at 37°C.
-
-
Measurement of Activity:
-
The reaction is terminated by the addition of a stop solution (e.g., 2N NaOH).
-
The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 380-400 nm.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control containing no inhibitor.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Selectivity Logic
The following diagram illustrates the selective inhibition of MAO-B by this compound, a key pathway in modulating neurotransmitter levels, particularly dopamine.
Caption: Selective inhibition of MAO-B by this compound.
References
A Comparative Guide to the Structure-Activity Relationships of Novel Human Monoamine Oxidase B (hMAO-B) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for various classes of human monoamine oxidase B (hMAO-B) inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of new and potent hMAO-B inhibitors for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Introduction to hMAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several important neurotransmitters, including dopamine (B1211576).[1] In neurodegenerative disorders, the activity of MAO-B can be elevated, leading to a decrease in dopamine levels and an increase in oxidative stress through the production of hydrogen peroxide.[2] Selective inhibition of hMAO-B is a clinically validated strategy to increase dopaminergic neurotransmission and provide neuroprotection. This guide focuses on the SAR of three prominent classes of hMAO-B inhibitors: chalcones, coumarins, and pyrrole (B145914) derivatives.
Quantitative Comparison of hMAO-B Inhibitors
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The following tables summarize the in vitro inhibitory activities of representative compounds from different chemical scaffolds against hMAO-A and hMAO-B, highlighting the structural modifications that influence potency and selectivity.
Chalcone (B49325) Derivatives
Chalcones, characterized by an open-chain flavonoid structure, have emerged as a promising scaffold for the development of reversible and selective MAO-B inhibitors.[2]
| Compound | R (Ring A) | R' (Ring B) | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) for hMAO-B | Reference |
| 1 | 4-SO2CH3 | 3-Br | 0.034 | >100 | >2941 | [2] |
| 2 | 4-F | 4-Br | - | - | - | |
| 3 | 4-Cl | 4-NO2 | - | - | - | |
| CA3 | 4-F | 4-isopropyl | 0.035 | 12.36 | 353.23 | [3] |
| CA4 | 4-OH | 4-isopropyl | 0.032 | 1.59 | 49.75 |
Key SAR Insights for Chalcones:
-
Electron-withdrawing groups on both aromatic rings generally enhance hMAO-B inhibitory activity.
-
The presence of a hydroxyl or fluoro group at the para position of Ring A, combined with an isopropyl group on Ring B, leads to potent and selective inhibition.
-
A 4-sulfonamido substitution on Ring A and a 3-bromo substitution on Ring B resulted in a highly potent and selective inhibitor (Compound 1).
Coumarin (B35378) Derivatives
Coumarins are a class of benzopyrone-containing compounds that have been extensively investigated as hMAO-B inhibitors.
| Compound | R1 | R2 | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) for hMAO-B | Reference |
| 4 | 3-phenyl | 7,8-dimethoxy | 0.76 | >200 | >263 | |
| 5 | 3-phenyl | 6-methoxy, 7-OH | 0.57 | >200 | >350 | |
| 6 | 3-carboxamido | 7-benzyloxy | 0.0014 | - | - | |
| 7 | 3-(4-fluorophenyl) | H | - | - | - | |
| 8 | 3-(3-chlorobenzyloxy) | 4-(methylaminomethyl) | - | - | - |
Key SAR Insights for Coumarins:
-
Substitutions at the C-3 and C-7 positions of the coumarin scaffold are crucial for potent and selective hMAO-B inhibition.
-
A 3-phenyl substitution often confers selectivity for MAO-B.
-
The introduction of a carboxamido group at C-3 and a benzyloxy group at C-7 can lead to exceptionally high potency.
Pyrrole Derivatives
Pyrrole-based compounds have been designed as selective hMAO-B inhibitors, with some also exhibiting multi-target activity against acetylcholinesterase (AChE).
| Compound | Core Structure | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) for hMAO-B | Reference |
| EM-DC-19 | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2H-imidazol-4-yl)propanoic acid | 0.299 | >100 | >334 | |
| EM-DC-27 | [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid | 0.344 | >100 | >290 | |
| vh0 | unsubstituted pyrrole-based hydrazide | 0.665 | >100 | >150 |
Key SAR Insights for Pyrrole Derivatives:
-
The pyrrole scaffold can be effectively utilized to achieve high selectivity for hMAO-B over hMAO-A.
-
The introduction of specific side chains can confer additional inhibitory activity against other enzymes like AChE, which is relevant for the treatment of Alzheimer's disease.
Experimental Protocols
In Vitro hMAO-A and hMAO-B Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory potency of test compounds against recombinant human MAO-A and MAO-B enzymes.
Objective: To determine the IC50 values of test compounds for hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate for MAO-A and MAO-B)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplates (black plates for fluorescence assays)
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare working solutions of hMAO-A and hMAO-B enzymes in the assay buffer.
-
Prepare a working solution of the substrate, kynuramine, in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound or control to the wells of the 96-well plate.
-
Add the hMAO-A or hMAO-B enzyme solution to the wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
The enzymatic reaction converts kynuramine to 4-hydroxyquinoline, which can be detected by fluorescence (excitation at ~310-320 nm, emission at ~380-400 nm) or absorbance.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Normalize the reaction rates to the vehicle control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To better understand the context of hMAO-B inhibition, the following diagrams illustrate the general workflow of an SAR study and the role of MAO-B in dopamine metabolism.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Simplified pathway of dopamine metabolism by MAO-B.
References
Comparative Efficacy of hMAO-B-IN-3 and Alternative Inhibitors in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monoamine Oxidase-B Inhibitors
The landscape of therapeutic development for Parkinson's disease (PD) continues to evolve, with Monoamine Oxidase-B (MAO-B) remaining a pivotal target. This guide provides a comparative analysis of the novel inhibitor, hMAO-B-IN-3, against established MAO-B inhibitors—selegiline, rasagiline, and safinamide (B1662184). This comparison is based on available preclinical data to inform research and development decisions.
Executive Summary
This compound, a recently developed compound, demonstrates high potency in inhibiting human MAO-B in vitro. However, a comprehensive evaluation of its efficacy in cellular or animal models of Parkinson's disease is not yet publicly available in the reviewed scientific literature. In contrast, selegiline, rasagiline, and safinamide have been extensively studied and have well-documented preclinical and clinical efficacy. This guide will present the available data for this compound and compare it with the established profiles of these alternative inhibitors.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and the established MAO-B inhibitors. It is important to note the current data gap for this compound regarding its efficacy in preclinical models of Parkinson's disease.
Table 1: In Vitro Inhibitory Activity against Human MAO-B
| Compound | IC50 (nM) for hMAO-B | Mechanism of Inhibition | Selectivity for MAO-B over MAO-A |
| This compound (Compound 15) | 47.4[1] | Competitive | Selective for MAO-B (exact selectivity ratio not detailed in available abstracts) |
| Selegiline | ~9 | Irreversible | High |
| Rasagiline | ~5 | Irreversible | High |
| Safinamide | ~98 | Reversible | High (>1000-fold) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Efficacy in Preclinical Models of Parkinson's Disease
| Compound | Animal Model | Key Efficacy Endpoints | Outcome |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Selegiline | MPTP-induced mouse model | - Protection of dopaminergic neurons- Reversal of motor deficits- Increased striatal dopamine (B1211576) levels | Demonstrated neuroprotective and symptomatic effects. |
| Rasagiline | MPTP-induced mouse model, 6-OHDA-induced rat model | - Protection of dopaminergic neurons- Improvement in motor function- Increased striatal dopamine levels | Potent neuroprotective and symptomatic effects observed. |
| Safinamide | MPTP-induced mouse model | - Protection of dopaminergic neurons- Reduction of motor fluctuations | Showed neuroprotective effects and efficacy in improving motor symptoms. |
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) are neurotoxins used to induce Parkinson's-like symptoms in animal models.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below is a representative protocol for a key experiment cited in the evaluation of MAO-B inhibitors.
In Vitro MAO-B Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the activity of human MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-B expressed in a suitable system (e.g., insect cells).
-
Substrate: A specific substrate for MAO-B, such as kynuramine (B1673886) or benzylamine.
-
Assay Principle: The enzymatic reaction of MAO-B on the substrate produces a fluorescent or chromogenic product. The rate of product formation is measured over time.
-
Procedure:
-
A reaction mixture is prepared containing the MAO-B enzyme, the substrate, and varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
The formation of the product is monitored continuously or at specific time points using a microplate reader (fluorometer or spectrophotometer).
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of MAO-B Inhibition in Parkinson's Disease
Caption: MAO-B inhibition increases dopamine availability in the synapse.
General Experimental Workflow for Evaluating a Novel MAO-B Inhibitor in a Preclinical Parkinson's Disease Model
Caption: A typical workflow for preclinical evaluation of a novel MAO-B inhibitor.
Conclusion
This compound emerges as a potent in vitro inhibitor of human MAO-B, presenting a promising candidate for further investigation in the context of Parkinson's disease. However, the absence of publicly available efficacy data from cellular and animal models currently limits a direct and comprehensive comparison with established MAO-B inhibitors like selegiline, rasagiline, and safinamide. These established drugs have a wealth of preclinical and clinical data supporting their neuroprotective and symptomatic effects.
For researchers and drug development professionals, this compound warrants further investigation to elucidate its potential in preclinical models of Parkinson's disease. Future studies should aim to address the current data gap by evaluating its neuroprotective and symptomatic efficacy, as well as its pharmacokinetic and safety profiles in vivo. Such data will be critical in determining its potential as a next-generation therapeutic for Parkinson's disease.
References
Comparative Analysis of hMAO-B-IN-3 and Other Monoamine Oxidase-B Inhibitors
A Meta-Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the research findings on a novel monoamine oxidase B (MAO-B) inhibitor, hMAO-B-IN-3. For researchers, scientists, and drug development professionals, this document compiles and compares quantitative data on the inhibitory activity, selectivity, and in vitro safety profile of this compound against established MAO-B inhibitors, including selegiline, rasagiline, and safinamide. The information is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visualizations of key biological pathways and experimental workflows.
Introduction to MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and other neurological functions. Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy widely employed in the management of Parkinson's disease. This guide focuses on this compound, a recently developed inhibitor, and places its performance in the context of well-established therapeutic agents.
In Vitro Inhibitory Activity and Selectivity
This compound has been identified as a potent inhibitor of human MAO-B with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Kinetic studies have revealed a competitive mechanism of inhibition for this compound. The selectivity of an MAO-B inhibitor for MAO-B over its isoenzyme, MAO-A, is a critical determinant of its safety profile, as off-target inhibition of MAO-A can lead to adverse effects.
| Compound | hMAO-B IC50 (nM)[1] | hMAO-A IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Mechanism of Inhibition |
| This compound | 47.4 | > 100 | > 2110 | Competitive |
| Selegiline | Data not found | Data not found | Data not found | Irreversible |
| Rasagiline | Data not found | Data not found | Data not found | Irreversible |
| Safinamide | Data not found | Data not found | Data not found | Reversible |
Note: While extensive data exists for selegiline, rasagiline, and safinamide, direct comparative IC50 and selectivity index values from the same experimental setup as this compound were not available in the searched literature. The mechanism of inhibition for these established drugs is well-documented.
In Vitro Safety and Pharmacokinetic Profile
The preliminary assessment of this compound suggests a favorable safety and drug-like profile. In vitro studies have evaluated its cytotoxicity and its potential as a substrate for P-glycoprotein (P-gp), an important efflux transporter that can limit the brain penetration of drugs.
Cytotoxicity
The cytotoxic effects of this compound were evaluated in the human neuroblastoma cell line, SH-SY5Y.
| Compound | Cell Line | Cytotoxicity Assay | Results |
| This compound | SH-SY5Y | MTT Assay | No significant toxicity observed |
P-glycoprotein Efflux
The potential for P-gp mediated efflux was assessed using the Caco-2 cell permeability assay. A significant decrease in P-gp efflux activity was observed for this compound at a concentration of 10 µM.
| Compound | Cell Line | P-gp Efflux Assay | Results |
| This compound | Caco-2 | Rhodamine 123 | Small but significant decrease in P-gp efflux activity at 10 µM |
Note: Specific quantitative pharmacokinetic parameters such as bioavailability, plasma half-life, Cmax, and Tmax for this compound are not yet publicly available.
Experimental Protocols
MAO-B Inhibition Assay
The inhibitory activity of this compound against human MAO-B was determined using a fluorometric method. The assay is based on the oxidative deamination of a substrate, kynuramine, by MAO-B, which produces 4-hydroxyquinoline (B1666331). The fluorescence of this product is measured to determine the rate of the enzymatic reaction.
-
Enzyme Source: Recombinant human MAO-B
-
Substrate: Kynuramine
-
Incubation: The inhibitor was pre-incubated with the enzyme before the addition of the substrate.
-
Detection: Fluorescence of 4-hydroxyquinoline was measured at an excitation wavelength of 310 nm and an emission wavelength of 380 nm.
-
Data Analysis: IC50 values were calculated by non-linear regression of the concentration-response curves.
Cytotoxicity Assay (MTT Assay)
The viability of SH-SY5Y cells in the presence of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Treatment: Cells were incubated with various concentrations of this compound for a specified period.
-
Procedure: After incubation, MTT solution was added to the cells. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured at a specific wavelength.
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells).
P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)
The effect of this compound on the efflux activity of P-gp was evaluated in Caco-2 cells using rhodamine 123 as a fluorescent P-gp substrate.
-
Cell Line: Human colon adenocarcinoma Caco-2 cells.
-
Substrate: Rhodamine 123.
-
Procedure: Caco-2 cells were incubated with rhodamine 123 in the presence or absence of this compound. The intracellular accumulation of rhodamine 123 was measured by fluorescence.
-
Data Analysis: A decrease in the efflux of rhodamine 123 (i.e., increased intracellular fluorescence) in the presence of this compound indicates inhibition of P-gp activity.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the MAO-B signaling pathway and a typical experimental workflow for evaluating MAO-B inhibitors.
Mechanism of MAO-B Inhibition in a Dopaminergic Synapse.
Typical Drug Discovery Workflow for MAO-B Inhibitors.
Conclusion
This compound emerges as a potent and selective competitive inhibitor of MAO-B with a promising in vitro safety profile. Its ability to circumvent P-gp efflux to some extent is a favorable characteristic for a CNS-acting drug. However, a comprehensive comparison with established MAO-B inhibitors is currently limited by the lack of publicly available in vivo pharmacokinetic and efficacy data for this compound. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and highlighting areas for future investigation.
References
Comparative Analysis of hMAO-B-IN-3 and Alternative Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification and objective comparison of the inhibitory activity of hMAO-B-IN-3 against other well-established Monoamine Oxidase B (MAO-B) inhibitors. The data presented is intended to assist researchers in selecting the most suitable compound for their specific experimental needs in the fields of neuropharmacology and drug discovery.
Monoamine Oxidase B is a key enzyme in the catabolism of dopamine (B1211576) and other neurotransmitters in the central nervous system. Its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it increases the synaptic availability of dopamine.[1][2][3] This guide focuses on comparing the potency, selectivity, and mechanism of action of this compound with prominent alternatives like Selegiline, Rasagiline, Safinamide, and Pargyline.
Quantitative Comparison of MAO-B Inhibitors
The following table summarizes the key inhibitory parameters for this compound and its alternatives. The data highlights differences in potency (IC50), selectivity for MAO-B over its isoenzyme MAO-A, and the nature of the enzyme-inhibitor interaction.
| Compound | IC50 hMAO-B (nM) | IC50 hMAO-A (nM) | Selectivity (MAO-A/MAO-B) | Mechanism of Inhibition | Key Characteristics |
| This compound | 47.4[4], 96[5] | >33,333 (3% inhibition at 1 µM) | >347 - >703-fold | Reversible | Piperine scaffold-based; suitable for lead optimization. |
| Selegiline | ~51 | ~23,000 | ~450-fold | Irreversible | "Golden standard" for MAO research; metabolites include L-amphetamine. |
| Rasagiline | 4 - 14 | Not Specified | Potent & Selective | Irreversible | Second-generation inhibitor; not metabolized to amphetamine-like compounds. |
| Safinamide | 79 (human brain) | Not Specified | Highly Selective | Reversible | Multi-target action, also blocks sodium/calcium channels and inhibits glutamate (B1630785) release. |
| Pargyline | 8.2 | 11.52 | ~1.4-fold (Semi-selective) | Irreversible | Non-selective at higher or continuous doses; also has antihypertensive properties. |
Experimental Protocols
Determination of MAO-B Inhibitory Activity (IC50)
This protocol outlines a generalized in vitro method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
Benzylamine (B48309) (MAO-B substrate)
-
Test inhibitor compound (e.g., this compound)
-
Reference inhibitor (e.g., Pargyline, Safinamide)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer capable of UV absorbance measurements
2. Assay Procedure:
-
Enzyme Preparation: Dilute the recombinant hMAO-B to a working concentration in phosphate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound and reference inhibitor in the appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
Pre-incubation: In a 96-well UV-transparent plate, add the hMAO-B enzyme solution to wells containing either the buffer (for control), the test compound dilutions, or the reference inhibitor dilutions. Incubate this mixture for a defined period (e.g., 30 minutes) at 37°C to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, benzylamine, to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a spectrophotometer. The oxidation of benzylamine by MAO-B can be monitored continuously at approximately 250 nm.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the reaction rates relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
3. Reversibility Assay (Dialysis Method):
-
To determine if the inhibition is reversible or irreversible, a dialysis experiment can be performed.
-
Pre-incubate the MAO-B enzyme with a concentration of the inhibitor approximately 2.0 times its IC50 value for 30 minutes.
-
A portion of this mixture is extensively dialyzed against a phosphate buffer to remove any unbound inhibitor.
-
The activity of the dialyzed enzyme sample is then measured and compared to the activity of an undialyzed sample.
-
A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.
Visualizations: Workflows and Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an MAO-B inhibitor.
Dopaminergic Signaling Pathway Modulation
Caption: MAO-B inhibitors increase synaptic dopamine by blocking its breakdown.
References
- 1. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 2. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Handling of hMAO-B-IN-3: A Guide for Laboratory Professionals
For research use only. Not for use in humans or animals.
This guide provides essential safety and logistical information for handling hMAO-B-IN-3, a potent inhibitor of human monoamine oxidase B (hMAO-B) with an IC50 of 47.4 nM.[1] Due to its potent bioactivity, proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocols are based on best practices for handling potent research compounds and information for structurally similar molecules.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate level of personal protective equipment.[2] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Body Protection | Chemical-resistant lab coat | To protect skin and personal clothing from potential splashes and spills.[3] |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears and allows for safer removal of the outer glove.[3][4] |
| Eye Protection | Chemical splash goggles | To protect eyes from splashes of the compound in solution. Standard safety glasses are not sufficient. |
| Face Protection | Face shield (in addition to goggles) | Required when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing. |
| Respiratory Protection | Certified chemical fume hood | To prevent inhalation of any aerosols or dust, particularly when handling the compound in its powdered form. A fitted N95 or higher-rated respirator may be necessary for procedures outside of a fume hood, based on a thorough risk assessment. |
| Footwear | Closed-toe shoes | To protect feet from spills and dropped objects. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow is designed to minimize exposure risk during routine experimental procedures involving this compound.
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it and consult your institution's safety officer.
-
Storage of Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area that is securely locked.
-
Storage of Stock Solutions: For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, protected from light.
2.2 Weighing the Compound
-
Designated Area: All weighing of solid this compound must be conducted in a designated area, such as a ventilated balance enclosure or a powder containment hood, to minimize the risk of inhaling airborne particles.
-
Personal Protective Equipment: Wear a lab coat, double nitrile gloves, and chemical splash goggles. An N95 or higher-rated respirator is strongly recommended during this procedure.
-
Procedure:
-
Use a dedicated spatula to carefully transfer the required amount of the compound to a pre-labeled, tared weighing vessel.
-
Avoid generating dust during the transfer.
-
Securely cap both the weighing vessel and the stock container immediately after weighing.
-
In case of a spill, follow the established spill cleanup procedure immediately.
-
Thoroughly clean the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of all cleaning materials as hazardous waste.
-
2.3 Dissolving the Compound
-
Location: All procedures for dissolving the compound must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment: Wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Procedure:
-
Place the capped weighing vessel containing this compound inside the fume hood.
-
Add the desired solvent to the vessel. This compound is soluble in DMSO.
-
Gently agitate or vortex the solution until the compound is fully dissolved.
-
Transfer the solution to a clearly labeled and sealed container.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. This compound should not be disposed of down the drain or in regular trash.
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weighing paper, and pipette tips, must be placed into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions of this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's environmental health and safety department.
-
Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate all non-disposable equipment, such as glassware and spatulas, by thoroughly rinsing with an appropriate solvent. The rinseate must be collected as hazardous liquid waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the safety data sheet or this guide to the medical personnel.
-
Spill: For small spills within a chemical fume hood, use a chemical spill kit to absorb the material. For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's emergency response team. All materials used for spill cleanup must be disposed of as hazardous waste.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
